Product packaging for 5-Butyl-2-ethylphenol(Cat. No.:CAS No. 72386-21-1)

5-Butyl-2-ethylphenol

Cat. No.: B15441941
CAS No.: 72386-21-1
M. Wt: 178.27 g/mol
InChI Key: QSYPQYCVWIXYRR-UHFFFAOYSA-N
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Description

5-Butyl-2-ethylphenol is a synthetic alkylated phenol compound provided as a high-purity material for research and development purposes. This compound is part of a broader class of phenolic chemicals where the attachment of alkyl groups, such as butyl and ethyl, to the phenol ring can significantly alter its physical and chemical properties . Alkylated phenols are of significant research interest, primarily for their role as antioxidants and stabilizers. The phenol group can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. The alkyl substituents provide steric hindrance, which stabilizes the phenoxy radical and enhances the molecule's effectiveness in preventing oxidation, particularly in hydrophobic environments like polymers, lubricants, and fuels . Researchers may investigate this compound for its potential application in stabilizing industrial materials against thermal and oxidative degradation. Furthermore, it may serve as a valuable synthetic intermediate or building block in organic synthesis for developing more complex chemical entities. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B15441941 5-Butyl-2-ethylphenol CAS No. 72386-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72386-21-1

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

5-butyl-2-ethylphenol

InChI

InChI=1S/C12H18O/c1-3-5-6-10-7-8-11(4-2)12(13)9-10/h7-9,13H,3-6H2,1-2H3

InChI Key

QSYPQYCVWIXYRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)CC)O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 5-Butyl-2-ethylphenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, comprehensive spectroscopic data (NMR, IR, MS) for the specific isomer 5-Butyl-2-ethylphenol is not readily found in the searched scientific databases. Therefore, this guide provides a general framework and representative methodologies for the spectroscopic analysis of substituted phenols, which would be applicable to this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, outlining the standard procedures for acquiring and interpreting spectroscopic data for phenolic compounds. The methodologies described are fundamental to the structural elucidation and characterization of organic molecules.

General Experimental Protocols for Spectroscopic Analysis of Phenolic Compounds

The structural identification of an organic compound like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2] For a compound such as this compound, both ¹H and ¹³C NMR spectra would be essential for unambiguous structure confirmation.

¹H NMR Spectroscopy Protocol (General):

  • Sample Preparation: A small amount of the purified phenolic compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shift of the hydroxyl proton.[4]

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard parameters for a ¹H NMR experiment are used. The position of the -OH proton signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton-deuterium exchange.[5]

  • Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to determine the number and connectivity of protons in the molecule. For phenols, aromatic protons typically appear in the range of 6.5-8.0 ppm, while the phenolic -OH proton can have a broad chemical shift range (4-12 ppm) depending on the solvent and concentration.[6]

¹³C NMR Spectroscopy Protocol (General):

  • Sample Preparation: A more concentrated sample (10-50 mg) is typically required compared to ¹H NMR, dissolved in a deuterated solvent.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum where each unique carbon atom appears as a single peak.

  • Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom. For phenols, the carbon atom attached to the hydroxyl group typically resonates at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

IR Spectroscopy Protocol (General):

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the crystal.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.[7]

  • Data Analysis: The absorption bands in the IR spectrum are correlated to specific functional groups. For this compound, characteristic peaks would include:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

    • A C-O stretching band around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining the molecular formula and identifying structural features.[2]

Mass Spectrometry Protocol (General):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like a substituted phenol, GC-MS is a suitable method.[8]

  • Ionization: Electron Ionization (EI) is a common ionization technique for GC-MS, which involves bombarding the sample with a high-energy electron beam, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For phenols, common fragmentations include the loss of the alkyl side chains.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the primary spectroscopic methods.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Purified Unknown Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Proposed Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for organic compound structural analysis.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-Butyl-2-ethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5-Butyl-2-ethylphenol is limited in publicly available literature. The following guide provides a comprehensive overview of its expected physical and chemical properties based on data from structurally similar compounds and established principles of organic chemistry. All quantitative data for this compound should be considered as estimations.

Introduction

This compound is an alkylated phenol, a class of organic compounds characterized by a hydroxyl group attached to a benzene ring, which is further substituted with alkyl groups. These compounds are of significant interest in industrial and pharmaceutical research due to their diverse applications, including their use as antioxidants, disinfectants, and as intermediates in the synthesis of more complex molecules. This guide provides a detailed examination of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the presence of the hydroxyl, ethyl, and butyl groups on the benzene ring. The hydroxyl group allows for hydrogen bonding, which significantly affects properties like boiling point and solubility. The alkyl substituents increase the molecule's nonpolar character.

Estimated Physical Properties

The following table summarizes the estimated physical properties of this compound, alongside the experimental data for related compounds used for comparison and estimation.

PropertyThis compound (Estimated)2-Ethylphenol4-tert-Butylphenol2-n-Butylphenol
Molecular Formula C₁₂H₁₈OC₈H₁₀OC₁₀H₁₄OC₁₀H₁₄O
Molecular Weight ( g/mol ) 178.27122.16150.22150.22
Melting Point (°C) Liquid at room temperature-1898-101-
Boiling Point (°C) ~250-260204236-238232-234
Density (g/mL) ~0.971.0370.9080.985
Solubility in water Sparingly soluble8.6 g/L0.62 g/LSparingly soluble
Solubility in organic solvents SolubleSolubleSolubleSoluble

Note: Estimations for this compound are derived from trends observed in related alkylphenols. The presence of both ethyl and butyl groups is expected to increase the boiling point and density while decreasing water solubility compared to smaller alkylphenols.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the phenolic hydroxyl group and the aromatic ring.

  • Acidity: Like other phenols, this compound is weakly acidic due to the resonance stabilization of the corresponding phenoxide ion. The pKa is expected to be in the range of 10-11, similar to other alkylphenols.

  • Reactivity of the Hydroxyl Group: The hydroxyl group can undergo esterification and etherification.

  • Electrophilic Aromatic Substitution: The hydroxyl and alkyl groups are ortho-, para-directing and activating, making the aromatic ring susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The positions ortho and para to the hydroxyl group are activated.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation of a phenol with an appropriate alkylating agent in the presence of a Lewis acid catalyst. For this compound, a plausible synthetic route would involve the butylation of 2-ethylphenol.

General Procedure for Friedel-Crafts Alkylation:

  • Reactant Preparation: 2-ethylphenol is dissolved in an appropriate anhydrous solvent (e.g., carbon disulfide or a chlorinated hydrocarbon).

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: A butylating agent, such as 1-bromobutane or 1-butene, is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction: The mixture is stirred at a specific temperature for a set period to allow the reaction to proceed to completion. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as fractional distillation or column chromatography, to isolate the desired this compound isomer.

Characterization Techniques

Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons, the hydroxyl proton, and the protons of the ethyl and butyl groups, with characteristic chemical shifts and splitting patterns. The hydroxyl proton signal can be confirmed by D₂O exchange.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic and aliphatic carbons would be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

    • C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.

    • A strong C-O stretching band will be present around 1200 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (178.27 g/mol ).

    • Characteristic fragmentation patterns for alkylphenols would be observed, including the loss of the butyl and ethyl groups.

Mandatory Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Friedel-Crafts Alkylation Friedel-Crafts Alkylation Reactants->Friedel-Crafts Alkylation Crude Product Crude Product Friedel-Crafts Alkylation->Crude Product Work-up Work-up Purification Purification Work-up->Purification Pure Product Pure Product Purification->Pure Product Crude Product->Work-up NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation Friedel_Crafts_Alkylation 2-Ethylphenol 2-Ethylphenol Electrophilic Attack Electrophilic Attack 2-Ethylphenol->Electrophilic Attack Butene + H+ Butene + H⁺ Carbocation Formation Carbocation Formation Butene + H+->Carbocation Formation sec-Butyl Carbocation sec-Butyl Carbocation Carbocation Formation->sec-Butyl Carbocation sec-Butyl Carbocation->Electrophilic Attack Sigma Complex Sigma Complex Electrophilic Attack->Sigma Complex Deprotonation Deprotonation Sigma Complex->Deprotonation This compound This compound Deprotonation->this compound

An In-depth Technical Guide to the Thermophysical Properties of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of substituted phenols, compounds of significant interest in materials science, chemical synthesis, and pharmacology. Understanding these properties is crucial for process design, safety assessments, and predicting the behavior of these molecules in various applications, including their roles as active pharmaceutical ingredients. This document summarizes key quantitative data, details common experimental protocols for their measurement, and explores the relevance of substituted phenols in biological signaling pathways pertinent to drug development.

Introduction to Substituted Phenols

Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene ring. The substitution of one or more hydrogen atoms on the benzene ring with various functional groups gives rise to a vast family of substituted phenols. These substituents profoundly influence the molecule's physical and chemical characteristics, including its melting point, boiling point, density, viscosity, and heat capacity. These properties are dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are in turn affected by the nature, position (ortho, meta, para), and size of the substituent(s).

Thermophysical Properties of Selected Substituted Phenols

The following tables summarize key thermophysical data for commonly studied substituted phenols, providing a basis for comparison and analysis.

Table 1: Thermophysical Properties of Cresol Isomers
Propertyo-Cresolm-Cresolp-Cresol
Molecular Weight ( g/mol ) 108.14108.14108.14
Melting Point (°C) 30.912.234.7
Boiling Point (°C) 191.0202.3201.9
Density (g/mL at 20°C) 1.0471.0341.034
Vapor Pressure (mmHg at 25°C) 0.2990.1380.11

Data sourced from[1].

Table 2: Thermophysical Properties of Nitrophenol Isomers
Property2-Nitrophenol3-Nitrophenol4-Nitrophenol
Molecular Weight ( g/mol ) 139.11139.11139.11
Melting Point (°C) 45.097.0114.0
Boiling Point (°C) 216.0194.0Decomposes
Density (g/cm³) 1.495 (at 20°C)1.485 (at 20°C)1.479 (at 20°C)
Solubility in water ( g/100 mL) 0.2 (at 20°C)1.35 (at 25°C)1.6 (at 25°C)

Data sourced from[2].

Table 3: Thermophysical Properties of Chlorophenol Isomers
Property2-Chlorophenol3-Chlorophenol4-Chlorophenol
Molecular Weight ( g/mol ) 128.56128.56128.56
Melting Point (°C) 9.333.043.0
Boiling Point (°C) 175.0214.0217.0
Density (g/cm³ at 20°C) 1.26341.259 (at 45°C)1.2238 (at 78°C)
Solubility in water ( g/100 mL) 2.85 (at 20°C)2.6 (at 20°C)2.7 (at 20°C)

Data sourced from[3].

Experimental Protocols for Thermophysical Property Measurement

Accurate determination of thermophysical properties is essential for both fundamental research and industrial application. The following sections detail the methodologies for key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine transition temperatures (e.g., melting point, glass transition) and enthalpies of fusion and crystallization.[4][5]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is placed in an aluminum or other inert sample pan.[6] An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and non-reactive atmosphere.

  • Temperature Program: A temperature program is defined, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.[7] The program may also include cooling and isothermal segments.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.

  • Data Analysis: The resulting DSC curve plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization) appear as inverted peaks. The onset temperature of the melting peak is typically taken as the melting point for pure organic compounds. The area under the peak is integrated to determine the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of a material.[8][9]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a tared TGA crucible (e.g., alumina).[10]

  • Instrument Setup: The crucible is placed on a highly sensitive microbalance within a furnace. The system is purged with a controlled atmosphere (e.g., inert like nitrogen or reactive like air).

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a defined temperature range.[11]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[12]

Density Measurement

Objective: To determine the density of liquid or solid substituted phenols.

Methodology (for liquids):

  • Instrument: A vibrating tube densimeter is a common and accurate instrument for measuring the density of liquids.

  • Calibration: The instrument is calibrated using fluids of known density (e.g., dry air and pure water) at the desired temperature.

  • Sample Introduction: The liquid sample is injected into the vibrating U-shaped tube.

  • Measurement: The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.

  • Temperature Control: The temperature of the sample is precisely controlled using a Peltier system. Measurements are typically taken over a range of temperatures.[13]

Viscosity Measurement

Objective: To determine the resistance to flow of liquid substituted phenols.

Methodology (using a rotational viscometer):

  • Instrument: A rotational viscometer with a suitable spindle geometry is used.

  • Sample Preparation: The liquid sample is placed in a thermostatically controlled sample holder.

  • Measurement: The spindle is immersed in the liquid and rotated at a known angular velocity. The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

  • Temperature Control: The temperature of the sample is precisely controlled throughout the measurement. Data is often collected at various temperatures to determine the temperature dependence of viscosity.

Substituted Phenols in Drug Development and Signaling Pathways

Phenolic compounds are a prominent class of molecules in drug discovery and development, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[14] Many of their therapeutic effects are attributed to their ability to modulate key cellular signaling pathways.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds can exert anti-inflammatory effects by interfering with major inflammatory signaling cascades.[15]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain substituted phenols can inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB activation.

NF_kB_Pathway cluster_complex Cytoplasm Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P IkB IκB NFkB NF-κB pIkB p-IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Dissociation Proteasome Proteasome pIkB->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Phenols Substituted Phenols Phenols->IKK Inhibition Phenols->NFkB_active Inhibition

Caption: Inhibition of the NF-κB signaling pathway by substituted phenols.

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation and other cellular processes. These pathways consist of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors like AP-1. Phenolic compounds can interfere with MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade.

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK P MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P Inflammation Inflammatory Response AP1->Inflammation Phenols Substituted Phenols Phenols->MAPKK Inhibition Phenols->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway by substituted phenols.

Role in Cancer Prevention and Treatment

The anticancer properties of phenolic compounds are often linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors).[16]

Experimental Workflow for Assessing Anticancer Activity:

Anticancer_Workflow start Substituted Phenol Compound treatment Treatment with Phenolic Compound start->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) treatment->apoptosis_assay western_blot Western Blot for Signaling Proteins treatment->western_blot data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

References

Navigating the Physicochemical Landscape of 5-Butyl-2-ethylphenol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the solubility and stability of 5-Butyl-2-ethylphenol. This guide is therefore based on the established physicochemical principles of structurally related alkylphenols and outlines the standard methodologies for determining these critical parameters. The presented data is illustrative and intended to provide a predictive framework for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an alkylated phenolic compound, is of interest for its potential applications in various chemical and pharmaceutical fields. Understanding its solubility and stability is paramount for formulation development, process optimization, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the expected solubility profile and stability characteristics of this compound. It details standardized experimental protocols for the empirical determination of these properties, including the shake-flask method for solubility and a forced degradation study design compliant with ICH guidelines for stability assessment. Visual workflows for these protocols are provided to facilitate experimental planning and execution.

Predicted Solubility Profile of this compound

The solubility of an organic compound is dictated by its polarity and the nature of the solvent. As an alkylphenol, this compound possesses both a hydrophilic hydroxyl group and a lipophilic butyl-ethyl substituted benzene ring. This amphiphilic character governs its solubility in various media.

General Principles for Alkylphenol Solubility:

  • Aqueous Solubility: The presence of the butyl and ethyl groups, which are nonpolar alkyl chains, is expected to significantly decrease its solubility in water compared to phenol. Generally, as the length of the alkyl chain on a phenol increases, its aqueous solubility decreases.[1]

  • Organic Solvent Solubility: this compound is predicted to be readily soluble in a range of organic solvents.[1] This includes polar protic solvents (e.g., ethanol, methanol), polar aprotic solvents (e.g., acetone, acetonitrile), and nonpolar solvents (e.g., toluene, heptane). The "like dissolves like" principle suggests that its solubility in hydrocarbons will be enhanced by the long alkyl chains.[1]

  • pH-Dependent Aqueous Solubility: The phenolic hydroxyl group is weakly acidic (pKa typically around 10-11 for alkylphenols) and can be deprotonated in alkaline solutions to form a more soluble phenolate salt.[1] However, the bulky ethyl group at the ortho position may cause steric hindrance, a phenomenon known as the "cryptophenol" effect, which can reduce its solubility in aqueous alkali compared to unhindered phenols.[1]

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassExample SolventPredicted SolubilityRationale
Aqueous WaterLowThe hydrophobic character of the butyl and ethyl groups outweighs the hydrophilic nature of the hydroxyl group.[1]
Aqueous Buffer (pH 2)LowThe compound will be in its neutral, less soluble form.
Aqueous Buffer (pH 12)ModerateFormation of the more soluble phenolate salt, though potentially limited by steric hindrance from the ortho-ethyl group.[1]
Polar Protic EthanolHighThe hydroxyl group can form hydrogen bonds with the solvent, and the alkyl chains are soluble in the ethanol backbone.[1]
MethanolHighSimilar to ethanol, good solvation of both polar and nonpolar moieties.[1]
Polar Aprotic AcetoneHighGood dipole-dipole interactions with the phenol and dispersion forces with the alkyl groups.[1]
AcetonitrileHighCapable of solvating both the polar and nonpolar parts of the molecule.
Nonpolar TolueneHighThe aromatic ring and alkyl chains have favorable interactions with the aromatic solvent.[1]
HeptaneModerate to HighThe long alkyl chains enhance solubility in aliphatic hydrocarbons.[1]

Predicted Stability Profile of this compound

The stability of phenolic compounds is a critical consideration, as they can be susceptible to degradation via several pathways, primarily oxidation. The presence of alkyl groups on the phenolic ring influences this stability.

Key Factors Affecting the Stability of Alkylphenols:

  • Oxidative Degradation: Phenols are prone to oxidation, which can be accelerated by heat, light, and the presence of metal ions. The electron-donating nature of the alkyl groups (butyl and ethyl) can make the aromatic ring more susceptible to oxidation. The resulting degradation products are often quinone-type structures. Alkylphenols with ortho and para substituents are generally more rapidly degraded by oxidation compared to meta-substituted isomers.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of phenolic compounds.[3] Storing the compound in light-resistant containers is crucial.

  • Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can promote both oxidation and dealkylation (cleavage of the butyl or ethyl group).[4]

  • pH Stability: Phenolic compounds tend to be more stable in acidic to neutral conditions.[5][6] Under alkaline conditions, the formation of the phenolate ion can increase the susceptibility to oxidation, leading to discoloration and degradation.[7][8]

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityLikely Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl) HighGenerally stable in acidic conditions.[6]
Alkaline (e.g., 0.1 M NaOH) Low to ModerateFormation of phenolate ion, increasing susceptibility to oxidation.[5][8]
Oxidative (e.g., 3% H₂O₂) LowOxidation of the phenol to form quinones and other related products.[2]
Thermal (e.g., 60°C) ModerateAcceleration of oxidation; potential for dealkylation at higher temperatures.[4][9]
Photolytic (e.g., ICH Q1B) Low to ModeratePhotochemical degradation, likely involving radical mechanisms.[3]

Experimental Protocols

The following sections detail standardized protocols for the experimental determination of the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining the equilibrium solubility of a compound.[10][11][12]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved solids.

  • Dilution: Dilute the filtered solution with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid This compound to vials B Add known volume of pre-equilibrated solvent A->B C Seal vials and agitate (e.g., 24-48h at 25°C) B->C D Allow solids to settle C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute filtrate E->F G Quantify by HPLC-UV F->G H Calculate Solubility (e.g., in mg/mL or µg/mL) G->H G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_result Outcome Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, RT/heat) Start->Base Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Thermal Thermal (Heat, solid/solution) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze stressed samples and controls by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity, Mass Balance, and Degradation Products Analysis->Evaluation End Establish Degradation Profile & Stability-Indicating Method Evaluation->End

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Butyl-2-ethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Butyl-2-ethylphenol is an alkylphenol, a class of compounds used in various industrial applications and sometimes found as environmental contaminants or degradation products of larger molecules, such as antioxidants. Due to their potential endocrine-disrupting properties, sensitive and accurate analytical methods are required for their detection and quantification.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like alkylphenols, offering high separation efficiency and definitive identification.[3] This document provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix.

Principle The method involves the extraction of this compound from the sample matrix, followed by an optional derivatization step to enhance its volatility and thermal stability.[4] The prepared sample is then injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column. The separated analyte subsequently enters a mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved by comparing the analyte's response to that of an internal standard using a calibration curve, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5][6]

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • GC-MS system equipped with a split/splitless injector and a mass selective detector.[5]

    • Capillary column: 5% phenylmethylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5][7]

    • Autosampler vials (1.5 mL, glass) with inserts.[8]

    • Standard laboratory glassware (pipettes, volumetric flasks).

    • Nitrogen evaporator or rotary evaporator.

    • Vortex mixer and centrifuge.

  • Reagents:

    • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC or GC grade).

    • Reagent water (Type I).[5]

    • This compound analytical standard.

    • Internal Standard (IS): 4-tert-butylphenol-d13 or a structurally similar compound not present in the sample.[5][9]

    • Derivatization agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[10]

    • Anhydrous sodium sulfate or magnesium sulfate.[1]

2. Standard Solution Preparation

  • Primary Stock Solutions (1 g/L): Accurately weigh and dissolve 10 mg of this compound standard and the selected internal standard into separate 10 mL volumetric flasks. Dilute to volume with methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., ethyl acetate).[10] A typical calibration range for alkylphenols is 1-100 µg/L.[5][9]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 5 mg/L in methanol) for spiking into all samples, blanks, and calibration standards.[9]

3. Sample Preparation Protocol (Liquid-Liquid Extraction)

  • Transfer 10 mL of the liquid sample into a glass centrifuge tube.

  • Spike the sample with a known amount of the internal standard working solution (e.g., 50 µL of 5 mg/L IS solution).[9]

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) two more times, pooling the organic extracts.[10]

  • Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.[1]

  • Evaporate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.[1]

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

4. Derivatization Protocol (Optional) Note: Derivatization can improve peak shape and sensitivity for phenolic compounds.[4][11]

  • Ensure the concentrated extract from the sample preparation step is completely dry.

  • Add 50 µL of BSTFA + 1% TMCS to the vial containing the dried extract.[10]

  • Seal the vial tightly and heat at 70°C for 1 hour.[10]

  • Cool the vial to room temperature before injection into the GC-MS.

5. GC-MS Instrumental Parameters The following table outlines typical starting parameters for the GC-MS analysis of alkylphenols. Optimization may be required based on the specific instrument configuration.[5]

Parameter Setting Reference
GC System
InjectorSplitless[5][7]
Injection Volume1 µL[7][8]
Injector Temp.260 °C[5]
Carrier GasHelium[5]
Flow Rate1.0 mL/min (Constant Flow)[5]
Oven ProgramInitial: 50 °C, hold 1 minRamp: 10 °C/min to 300 °CHold: 5 min at 300 °C[5][7]
MS System
Ionization ModeElectron Ionization (EI)[6]
Ion Source Temp.250 °C[5]
Transfer Line Temp.300 °C[5]
Acquisition ModeScan (m/z 40-450) for identificationSelected Ion Monitoring (SIM) for quantification[5]
Electron Energy70 eV

Data Presentation

Quantitative data should be organized for clarity. The following table provides expected (not experimental) mass spectrometric data for this compound based on its chemical structure. The molecular weight of this compound (C12H18O) is 178.27 g/mol .

Analyte Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) Typical LOQ (µg/L)
This compound10 - 15135178, 1491 - 5
Internal Standard (IS)Analyte-dependentSpecific to ISSpecific to ISN/A
  • Note on Ions: The quantifier ion (m/z 135) is proposed based on the common fragmentation pattern of butylphenols, corresponding to a benzylic cleavage of the butyl group. The molecular ion (m/z 178) and a fragment from the loss of the ethyl group (m/z 149) serve as qualifier ions for identity confirmation.

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Processing Sample 1. Sample Collection (Liquid Matrix) Spiking 2. Internal Standard Spiking Sample->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Concentration 4. Concentration Extraction->Concentration Derivatization 5. Derivatization (Optional) Concentration->Derivatization GCMS 6. GC-MS Injection & Analysis Derivatization->GCMS Data 7. Data Acquisition (SIM/Scan Mode) GCMS->Data Processing 8. Peak Integration & Quantification Data->Processing Report 9. Final Report Processing->Report

Caption: General workflow from sample preparation to final reporting.

References

Application Note: Analytical Methods for the Quantification of Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1] It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its potential antioxidant, anti-inflammatory, and anti-aging properties.[2][3] As a result, robust and reliable analytical methods are crucial for the quantification of resveratrol in bulk pharmaceutical ingredients (APIs), finished dosage forms, and biological matrices to ensure product quality, and support pharmacokinetic and pharmacodynamic studies.[1][4] This application note provides detailed protocols for the analysis of resveratrol using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation

The following tables summarize typical quantitative data and validation parameters for the analytical methods described.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
ColumnC18 (250 x 4.6 mm, 5 µm)[4][5]
Mobile PhaseMethanol: 0.05% Orthophosphoric Acid in Water (pH 2.8) (51:49, v/v)[5]
Flow Rate0.8 mL/min[5]
Detection Wavelength306 nm[1]
Retention Time~3.64 min[5]
Linearity Range5-25 µg/mL[5]
Limit of Detection (LOD)0.006 µg/mL[4]
Limit of Quantification (LOQ)0.008 µg/mL[4]
Accuracy (% Recovery)98.5-102.9%[6]
Precision (%RSD)<2%[5]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValue
ColumnC18 (100 x 1.0 mm, 5 µm)[7]
Mobile PhaseAcetonitrile: 0.01% Formic Acid in Water (60:40, v/v)[7]
Flow Rate0.1 mL/min[7]
Ionization ModeNegative Ion Electrospray (ESI)[7]
Monitored Transition (MRM)m/z 226.9 > 184.8[7]
Limit of Detection (LOD)0.001 µg/mL[2]
ApplicationPharmacokinetic and brain distribution studies[7]

Table 3: UV-Visible Spectrophotometry Parameters

ParameterValue
SolventEthanol[8]
λmax (trans-resveratrol)308 nm[8]
Molar Absorptivity (ε)30,000 M⁻¹cm⁻¹[8]
λmax (cis-resveratrol)288 nm[8]
Molar Absorptivity (ε)12,600 M⁻¹cm⁻¹[8]
ApplicationRapid estimation of total resveratrol concentration[9]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Resveratrol in Pharmaceutical Dosage Forms

This protocol describes the quantification of resveratrol in tablet formulations.

1. Materials and Reagents

  • Resveratrol reference standard

  • Methanol (HPLC grade)[1]

  • Orthophosphoric acid (OPA)[1]

  • Water (HPLC grade)

  • 0.45 µm nylon syringe filters[5]

2. Instrumentation

  • HPLC system with a UV-Vis detector[5]

  • C18 analytical column (250 x 4.6 mm, 5 µm)[5]

  • Sonicator

  • Analytical balance

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and 0.05% OPA in water (pH adjusted to 2.8) in a 51:49 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of resveratrol reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase and make up to volume.[5]

  • Working Standard Solutions (5-25 µg/mL): Prepare a series of dilutions from the standard stock solution with the mobile phase to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL.[5]

  • Sample Preparation: Weigh and finely powder 10 tablets. Transfer a quantity of powder equivalent to 10 mg of resveratrol to a 10 mL volumetric flask. Add approximately 7 mL of mobile phase, sonicate for 15 minutes, and then make up to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.[1][5]

4. Chromatographic Conditions

  • Column: C18 (250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Methanol: 0.05% OPA in water (pH 2.8) (51:49, v/v)[5]

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Detection: UV at 306 nm[1]

  • Column Temperature: 25°C[5]

5. Analysis

  • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of resveratrol.

  • Calculate the concentration of resveratrol in the sample using the calibration curve.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis A Weigh Resveratrol Standard B Prepare Stock Solution A->B Dissolve in Mobile Phase C Prepare Working Standards B->C Serial Dilution G Inject Standards C->G D Weigh and Powder Tablets E Extract Resveratrol D->E Dissolve in Mobile Phase & Sonicate F Filter Extract E->F I Inject Sample F->I H Generate Calibration Curve G->H J Quantify Resveratrol H->J I->J

HPLC-UV analysis workflow for resveratrol.
Protocol 2: LC-MS/MS Analysis of Resveratrol in Plasma

This protocol is suitable for pharmacokinetic studies, providing high sensitivity and selectivity.

1. Materials and Reagents

  • Resveratrol reference standard

  • Curcumin (Internal Standard, IS)[7]

  • Acetonitrile (LC-MS grade)[7]

  • Formic acid (LC-MS grade)[7]

  • Water (LC-MS grade)

  • Drug-free plasma

2. Instrumentation

  • LC-MS/MS system (Triple Quadrupole)[7]

  • C18 analytical column (100 x 1.0 mm, 5 µm)[7]

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and 0.01% formic acid in water (60:40, v/v).[7]

  • Standard and IS Stock Solutions: Prepare stock solutions of resveratrol and curcumin in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of resveratrol stock solution into drug-free plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Column: C18 (100 x 1.0 mm, 5 µm)[7]

  • Mobile Phase: Acetonitrile: 0.01% Formic Acid in Water (60:40, v/v)[7]

  • Flow Rate: 0.1 mL/min[7]

  • Ionization: Negative Ion Electrospray (ESI)[7]

  • MRM Transitions:

    • Resveratrol: m/z 226.9 → 184.8[7]

    • Curcumin (IS): m/z 367.1 → 148.9[7]

G cluster_sample_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis A Plasma Sample B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Data Analysis H->I

LC-MS/MS analysis workflow for resveratrol in plasma.
Protocol 3: UV-Visible Spectrophotometric Analysis of Resveratrol

This is a simple and rapid method for the determination of total resveratrol content.

1. Materials and Reagents

  • Resveratrol reference standard

  • Ethanol (UV grade)[8]

2. Instrumentation

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

3. Preparation of Solutions

  • Standard Solutions: Prepare a series of standard solutions of resveratrol in ethanol at different concentrations.

4. Analysis

  • Measure the absorbance of the standard solutions at 308 nm (for trans-resveratrol) or 288 nm (for cis-resveratrol) against an ethanol blank.[8]

  • Construct a calibration curve of absorbance versus concentration.

  • Prepare the sample solution in ethanol and measure its absorbance at the respective wavelength.

  • Determine the concentration of resveratrol in the sample using the calibration curve and Beer-Lambert's law (A = εcl).

Signaling Pathways of Resveratrol

Resveratrol is known to modulate several signaling pathways, contributing to its diverse biological activities. Two of the most well-characterized pathways are the SIRT1 and AMPK signaling pathways.

SIRT1 Signaling Pathway

Resveratrol is a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[10] Activation of SIRT1 by resveratrol leads to the deacetylation of various downstream targets, influencing cellular processes like inflammation, oxidative stress, and apoptosis.[10]

G Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation OxidativeStress Oxidative Stress FOXO->OxidativeStress

Resveratrol-mediated activation of the SIRT1 signaling pathway.
AMPK Signaling Pathway

Resveratrol can also activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[11][12] This activation can occur through LKB1-dependent mechanisms and leads to the regulation of cellular metabolism and mitochondrial biogenesis.[12][13]

G Resveratrol Resveratrol LKB1 LKB1 Resveratrol->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates MitochondrialBiogenesis Mitochondrial Biogenesis AMPK->MitochondrialBiogenesis EnergyMetabolism Energy Metabolism AMPK->EnergyMetabolism

Resveratrol-mediated activation of the AMPK signaling pathway.

References

Application Notes and Protocols: 5-Butyl-2-ethylphenol as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Butyl-2-ethylphenol is a disubstituted phenol with potential applications as an intermediate in the synthesis of a variety of organic molecules. Its structure, featuring both a butyl and an ethyl group on the phenolic ring, offers unique steric and electronic properties that can be exploited in the design of new compounds. The phenolic hydroxyl group can be readily functionalized, while the aromatic ring is susceptible to electrophilic substitution, making it a versatile building block in organic synthesis. Potential applications include the synthesis of antioxidants, agrochemicals, and pharmaceutical intermediates.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table presents predicted physicochemical properties based on its structure.

PropertyPredicted Value
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Boiling Point~250-260 °C
Melting PointNot Available
pKa~10.5
LogP~4.5

Synthesis of this compound

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of 2-ethylphenol.

Workflow for the Synthesis of this compound:

A 2-Ethylphenol D Reaction Mixture A->D B 1-Butene or 1-Chlorobutane B->D C Lewis Acid Catalyst (e.g., AlCl3, H2SO4) C->D E Quenching D->E Reaction F Extraction E->F G Purification (Distillation/Chromatography) F->G H This compound G->H

Caption: Synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation of 2-Ethylphenol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-ethylphenol (1.0 eq) and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add a Lewis acid catalyst such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4) (0.2-1.1 eq).

  • Alkylation: Add 1-butene gas or dropwise add 1-chlorobutane (1.1 eq) to the stirred mixture at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Hypothetical Reaction Data:

Alkylating AgentCatalystTemperature (°C)Time (h)Yield (%)
1-ButeneH2SO40 - 25465
1-ChlorobutaneAlCl30 - 25870

Applications in Organic Synthesis

The steric hindrance provided by the butyl and ethyl groups makes this compound an excellent candidate for the synthesis of hindered phenolic antioxidants. These compounds are widely used as stabilizers in plastics, rubbers, and food products.

Signaling Pathway for Antioxidant Activity:

A This compound Derivative C Stable Phenoxy Radical A->C Donates H• B Radical Species (R•) D Non-Radical Product (RH) B->D Accepts H•

Caption: Antioxidant mechanism of hindered phenols.

Experimental Protocol: Mannich Reaction for Antioxidant Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), formaldehyde (37% aqueous solution, 1.2 eq), and a secondary amine such as dimethylamine (1.2 eq) in a suitable solvent like ethanol.

  • Reaction: Reflux the mixture for 4-8 hours.

  • Work-up: After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified Mannich base.

Hypothetical Yield Data:

AmineSolventTime (h)Yield (%)
DimethylamineEthanol685
DiethylamineIsopropanol880

This compound can serve as a precursor for the synthesis of substituted dibenzofurans, which are structural motifs found in various biologically active molecules.

Experimental Workflow for Dibenzofuran Synthesis:

A This compound C Dimerization A->C Oxidation B Oxidative Coupling Reagent (e.g., FeCl3, DDQ) B->C D Intramolecular Cyclization C->D E Substituted Dibenzofuran D->E Dehydrogenation

Caption: Synthesis of dibenzofurans from phenols.

Experimental Protocol: Oxidative Coupling

  • Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as dichloromethane or acetonitrile.

  • Oxidation: Add a solution of an oxidizing agent like iron(III) chloride (FeCl3, 2.2 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography to isolate the substituted dibenzofuran.

Hypothetical Yield Data:

Oxidizing AgentSolventTime (h)Yield (%)
FeCl3Dichloromethane2445
DDQAcetonitrile1855

Safety Information

Alkylated phenols should be handled with care. They are generally considered to be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds.

Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic phenols are a class of compounds widely utilized for their antioxidant properties in various industries, including pharmaceuticals, food preservation, and materials science. Their ability to scavenge free radicals and modulate oxidative stress pathways makes them valuable targets for research and development. The assessment of their antioxidant capacity is a critical step in their evaluation and application. This document provides detailed protocols for the most common assays used to determine the antioxidant capacity of synthetic phenols: DPPH, ABTS, ORAC, and FRAP. Additionally, it includes a summary of quantitative data for selected synthetic phenols and a visualization of a key signaling pathway involved in the cellular antioxidant response.

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[1][2] The resulting phenoxy radical is stabilized by resonance, rendering it less reactive. The efficiency of this process is influenced by the number and arrangement of hydroxyl groups, as well as other substituents on the aromatic ring.

Key Experiments and Methodologies

A comprehensive evaluation of the antioxidant capacity of synthetic phenols requires a multi-assay approach, as different assays reflect different aspects of antioxidant action. The following sections detail the protocols for four widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to assess the radical scavenging activity of antioxidants. The stable free radical DPPH has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the synthetic phenol in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a concentration of 1 mg/mL.

    • Trolox Standard Solution: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in methanol at a concentration of 1 mM. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) from the stock solution to generate a standard curve.

  • Assay Procedure:

    • Pipette 100 µL of the test compound at various concentrations (serial dilutions from the stock solution) into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the test compound solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the test compound by the slope of the Trolox calibration curve.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its color diminishes in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Trolox Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Pipette 20 µL of the test compound at various concentrations into the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.

    • Determine the IC50 value or express the results as TEAC.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (1 mM): Dissolve fluorescein in 75 mM potassium phosphate buffer (pH 7.4).

    • Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.

    • AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare fresh daily.

    • Test Compound and Trolox Standard Solutions: Prepare in phosphate buffer.

  • Assay Procedure:

    • Pipette 25 µL of the test compound or Trolox standard at various concentrations into the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank (buffer only).

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the net AUC against the concentration of Trolox to generate a standard curve.

    • The ORAC value of the test compound is expressed as µmol of Trolox equivalents (TE) per gram or mole of the compound.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound and Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare in deionized water.

  • Assay Procedure:

    • Pipette 30 µL of the test compound or FeSO₄ standard at various concentrations into the wells of a 96-well microplate.

    • Add 270 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of the test compound is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.[5]

Data Presentation

The antioxidant capacities of several synthetic phenols, determined by the assays described above, are summarized in the tables below for easy comparison.

Table 1: DPPH Radical Scavenging Activity (IC50)

Synthetic PhenolIC50 (µg/mL)Reference
Butylated Hydroxyanisole (BHA)15.2[6]
Butylated Hydroxytoluene (BHT)28.7[6]
Propyl Gallate2.5[6]
tert-Butylhydroquinone (TBHQ)8.9[6]

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

Synthetic PhenolTEAC (Trolox Equivalents)Reference
Butylated Hydroxyanisole (BHA)1.25[1]
Butylated Hydroxytoluene (BHT)0.52[1]
Propyl Gallate2.89[1]
tert-Butylhydroquinone (TBHQ)1.98[1]

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

Synthetic PhenolORAC Value (µmol TE/g)Reference
Butylated Hydroxyanisole (BHA)2,800[7]
Butylated Hydroxytoluene (BHT)1,500[7]
Propyl Gallate8,500[7]
tert-Butylhydroquinone (TBHQ)4,200[7]

Table 4: Ferric Reducing Antioxidant Power (FRAP)

Synthetic PhenolFRAP Value (µmol Fe²⁺/g)Reference
Butylated Hydroxyanisole (BHA)3,500[5]
Butylated Hydroxytoluene (BHT)1,200[5]
Propyl Gallate9,800[5]
tert-Butylhydroquinone (TBHQ)6,100[5]

Signaling Pathway and Experimental Workflow Visualization

Synthetic phenolic antioxidants can modulate cellular signaling pathways involved in the response to oxidative stress. One of the key pathways is the Keap1-Nrf2 pathway, which regulates the expression of a wide range of antioxidant and detoxification enzymes.

Antioxidant_Assay_Workflow start Start: Prepare Synthetic Phenol Solutions reagent_prep Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) start->reagent_prep Parallel Step assay Perform Antioxidant Assay (e.g., DPPH, ABTS, ORAC, FRAP) start->assay reagent_prep->assay incubation Incubate under Specified Conditions assay->incubation measurement Measure Absorbance or Fluorescence incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50/TEAC measurement->analysis end End: Report Antioxidant Capacity analysis->end

Caption: Experimental workflow for assessing antioxidant capacity.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or certain electrophilic compounds, including some synthetic phenols, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

Keap1_Nrf2_Pathway stress Oxidative Stress / Synthetic Phenols keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stress->keap1_nrf2 induces keap1_mod Keap1 Modification keap1_nrf2->keap1_mod degradation Proteasomal Degradation keap1_nrf2->degradation promotes nrf2_release Nrf2 Release keap1_mod->nrf2_release leads to nrf2_nucleus Nrf2 Translocation to Nucleus nrf2_release->nrf2_nucleus are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to gene_exp Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->gene_exp activates

Caption: Keap1-Nrf2 signaling pathway activation.

References

High-Throughput Screening of Phenolic Compounds for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of phenolic compounds, a promising class of natural products, in the context of drug discovery. Phenolic compounds, known for their diverse biological activities, are a rich source of potential therapeutic agents. HTS enables the rapid and efficient screening of large libraries of these compounds to identify "hits" with desired biological activities.

Application Notes

High-throughput screening is a critical tool in modern drug discovery, allowing for the testing of thousands to millions of compounds in a short period.[1][2][3] Phenolic compounds, secondary metabolites found ubiquitously in plants, are of particular interest due to their well-documented antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[4] This makes them excellent candidates for HTS campaigns targeting a wide range of diseases.

The successful implementation of an HTS campaign for phenolic compounds involves several key stages: assay development, library screening, and hit validation. Careful consideration of the biological target and the selection of a robust and reproducible assay are paramount for generating meaningful data. Both biochemical assays, which measure the effect of a compound on a specific molecular target (e.g., an enzyme), and cell-based assays, which assess the overall cellular response, are commonly employed.[1][5][6]

Data analysis is a crucial and often challenging aspect of HTS.[7] The large datasets generated require sophisticated data processing and statistical analysis to identify true hits while minimizing false positives and false negatives.

Key Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and for elucidating the mechanism of action of identified hits. Several key pathways are frequently targeted by phenolic compounds:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[7][8][9] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Many phenolic compounds have been shown to inhibit NF-κB signaling, making it a key target for drug discovery.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nuc->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression

NF-κB Signaling Pathway

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[10][11][12][13][14] The MAPK family includes three major subfamilies: ERK, JNK, and p38. Phenolic compounds can modulate these pathways to exert their therapeutic effects.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors translocates & activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

MAPK Signaling Pathway

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][16][17] Activation of the Nrf2 pathway is a key mechanism by which phenolic compounds exert their antioxidant and anti-inflammatory effects.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic_Compound Phenolic Compound Keap1 Keap1 Phenolic_Compound->Keap1 inactivates Nrf2 Nrf2 Cul3 Cul3-based E3 Ligase Keap1->Cul3 associates with Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3->Nrf2 ubiquitination ARE ARE Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Nrf2 Signaling Pathway

Experimental Protocols

The following are detailed protocols for common HTS assays used to screen phenolic compounds. These protocols are designed for a 96-well plate format but can be adapted for higher-density formats (e.g., 384- or 1536-well plates).

Biochemical Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Workflow:

DPPH_Workflow A Prepare Phenolic Compound Dilutions B Add DPPH Solution to each well A->B C Incubate in the dark (30 min, RT) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition D->E

DPPH Assay Workflow

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.2 mM): Dissolve 8 mg of DPPH in 100 mL of methanol.[19] This solution should be freshly prepared and protected from light.

    • Test Compounds: Prepare a stock solution of each phenolic compound in a suitable solvent (e.g., DMSO or ethanol). Create a serial dilution of each compound in methanol.

    • Positive Control: Prepare a serial dilution of a known antioxidant, such as ascorbic acid or gallic acid, in methanol.[20]

  • Assay Procedure:

    • Add 100 µL of each compound dilution (or control) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19][21]

    • Measure the absorbance at 517 nm using a microplate reader.[18]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundIC50 (µg/mL)
Gallic Acid (Control)5.2 ± 0.4
Quercetin8.7 ± 0.6
Catechin15.3 ± 1.1
Caffeic Acid12.1 ± 0.9

This assay is based on the ability of antioxidants to quench the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[22]

Workflow:

ABTS_Workflow A Prepare ABTS Radical Solution B Add Phenolic Compound Dilutions to wells A->B C Add ABTS Solution to each well B->C D Incubate (5 min, RT) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition E->F

ABTS Assay Workflow

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[23] Before use, dilute the solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[22][24]

    • Test Compounds and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of each compound dilution (or control) to the wells of a 96-well plate.[23]

    • Add 190 µL of the diluted ABTS radical solution to each well.[23]

    • Incubate the plate at room temperature for 5 minutes.[3]

    • Measure the absorbance at 734 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of inhibition and IC50 values as described for the DPPH assay.

Data Presentation:

CompoundIC50 (µg/mL)
Trolox (Control)4.5 ± 0.3
Resveratrol7.9 ± 0.5
Epicatechin11.2 ± 0.8
Ferulic Acid9.8 ± 0.7

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[25][26] This assay measures the inhibition of tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Workflow:

Tyrosinase_Workflow A Prepare Reagents & Compound Dilutions B Add Tyrosinase & Compound to wells A->B C Pre-incubate (10 min, 25°C) B->C D Add L-DOPA Substrate C->D E Measure Absorbance Kinetically at 475-510 nm D->E F Calculate % Inhibition E->F

Tyrosinase Inhibition Assay Workflow

Protocol:

  • Reagent Preparation:

    • Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • L-DOPA Solution: Prepare a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.

    • Test Compounds: Prepare serial dilutions of phenolic compounds in a suitable solvent.

    • Positive Control: Prepare a serial dilution of kojic acid, a known tyrosinase inhibitor.[27]

  • Assay Procedure:

    • Add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution to each well of a 96-well plate.

    • Pre-incubate the plate at 25°C for 10 minutes.[28]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Measure the absorbance at 475-510 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.[28][29][30][31][32]

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.

    • Determine the IC50 value for each compound.

Data Presentation:

CompoundIC50 (µM)[6][27][33]
Kojic Acid (Control)18.5 ± 1.2
Luteolin10.3 ± 0.8
Apigenin25.1 ± 2.0
Kaempferol32.7 ± 2.5
Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[34] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]

Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Treat Cells with Phenolic Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability G->H

MTT Assay Workflow

Protocol:

  • Cell Culture and Plating:

    • Culture the desired cell line under appropriate conditions.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[35]

  • Compound Treatment:

    • Prepare serial dilutions of the phenolic compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[34]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[36]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][36]

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of cells treated with the compound, and Abs_control is the absorbance of untreated cells.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Data Presentation:

CompoundCell LineIC50 (µM)
Doxorubicin (Control)HeLa1.2 ± 0.1
CurcuminHeLa15.8 ± 1.3
GenisteinHeLa35.2 ± 2.9
EGCGHeLa50.5 ± 4.1

References

Application of 5-Butyl-2-ethylphenol in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential applications of 5-Butyl-2-ethylphenol, a substituted phenolic compound. While direct experimental data for this specific molecule is limited in publicly available literature, its synthesis and applications can be inferred from established principles of organic chemistry and the well-documented properties of structurally similar alkylated phenols. The protocols and data presented herein are based on analogous chemical reactions and are intended to serve as a foundational guide for research and development.

Introduction

This compound is an alkylated phenol with potential applications as an intermediate in the synthesis of fine chemicals, including antioxidants, pharmaceuticals, and specialty polymers. The presence of both ethyl and butyl groups on the phenol ring, particularly the butyl group at the para position to the hydroxyl group, suggests that it could serve as a valuable building block for introducing lipophilic moieties and providing steric hindrance, which is often desirable in the design of bioactive molecules and stable materials.

Alkylated phenols are a well-established class of compounds with significant industrial importance. For instance, hindered phenols, which have bulky alkyl groups ortho to the hydroxyl group, are widely used as antioxidants in plastics, elastomers, and lubricants. The substitution pattern of this compound suggests it may exhibit interesting biological activities and serve as a precursor to more complex molecules.

Synthesis of this compound

The most plausible and widely used method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst. For the synthesis of this compound, 2-ethylphenol would serve as the starting material and a butanol or a butyl halide could be used as the alkylating agent with an acid catalyst. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The ethyl group at position 2 further influences the regioselectivity of the substitution. The para-position (position 5) relative to the hydroxyl group is sterically accessible and electronically favored for substitution.

dot

Synthesis_of_5_Butyl_2_ethylphenol start 2-Ethylphenol reaction Friedel-Crafts Alkylation start->reaction alkylating_agent 1-Butanol or 1-Bromobutane alkylating_agent->reaction catalyst Acid Catalyst (e.g., H2SO4, AlCl3, Zeolite) catalyst->reaction product This compound reaction->product workup Reaction Work-up & Purification product->workup final_product Purified this compound workup->final_product

Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • 2-Ethylphenol (1.0 eq)

  • 1-Butanol (1.2 eq)

  • Concentrated Sulfuric Acid (Catalytic amount, e.g., 0.1 eq) or a solid acid catalyst like an acidic cation exchange resin.[3]

  • Toluene (Solvent)

  • Sodium Bicarbonate Solution (Saturated)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-ethylphenol in toluene.

  • Slowly add the concentrated sulfuric acid to the stirred solution.

  • Heat the mixture to a reflux temperature of approximately 80-90 °C.

  • Add 1-butanol dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Table 1: Hypothetical Reaction Parameters and Product Characteristics

ParameterValue
Reactants
2-Ethylphenol10.0 g (81.8 mmol)
1-Butanol9.1 g (122.7 mmol)
Catalyst (H2SO4)0.8 g (8.2 mmol)
Solvent (Toluene)100 mL
Reaction Conditions
Temperature90 °C
Reaction Time5 hours
Product
Theoretical Yield14.6 g
Actual Yield (Hypothetical)11.0 g (75%)
AppearancePale yellow oil
Boiling Point (Hypothetical)250-255 °C at atmospheric pressure
Purity (GC, Hypothetical)>98%

Potential Applications in Fine Chemical Synthesis

Based on the applications of structurally similar alkylated phenols, this compound is proposed to be a valuable intermediate in the following areas:

Hindered phenols are renowned for their antioxidant properties. While this compound itself is not a classic hindered phenol (lacking a second ortho-alkyl group), it can be a precursor to more complex antioxidants. The phenolic hydroxyl group can act as a radical scavenger.

dot

Antioxidant_Pathway start This compound reaction1 Further Alkylation (e.g., with isobutylene) start->reaction1 reaction2 Coupling Reactions start->reaction2 intermediate1 Hindered Phenolic Antioxidant reaction1->intermediate1 application Applications: - Polymer Stabilizers - Lubricant Additives - Fuel Stabilizers intermediate1->application intermediate2 Bisphenolic or Polyphenolic Antioxidants reaction2->intermediate2 intermediate2->application

Caption: Potential pathways to novel antioxidants from this compound.

The alkylated phenol moiety is present in various biologically active molecules. This compound could serve as a starting material for the synthesis of new drug candidates. The hydroxyl group can be a handle for further functionalization, such as etherification or esterification, to modulate the pharmacokinetic properties of a lead compound.

Phenolic compounds are key components in the production of phenolic resins. 2-Ethylphenol itself is used in the production of commercial phenolic resins.[4] this compound, with its additional alkyl group, could be used to produce resins with modified properties, such as increased hydrophobicity, improved solubility in organic solvents, and altered thermal stability.

Characterization Data (Hypothetical)

The following table summarizes the expected, yet hypothetical, physicochemical and spectroscopic data for this compound.

Table 2: Hypothetical Physicochemical and Spectroscopic Data for this compound

PropertyPredicted Value
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~252 °C
Density ~0.97 g/cm³
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, toluene)
¹H NMR (CDCl₃, 400 MHz) δ 7.0-6.6 (m, 3H, Ar-H), 4.8 (s, 1H, OH), 2.6 (q, 2H, Ar-CH₂CH₃), 2.5 (t, 2H, Ar-CH₂CH₂CH₂CH₃), 1.6-1.3 (m, 4H, Ar-CH₂CH₂CH₂CH₃), 1.2 (t, 3H, Ar-CH₂CH₃), 0.9 (t, 3H, Ar-CH₂CH₂CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 152.0 (C-OH), 138.0, 130.0, 128.0, 126.0, 115.0 (Ar-C), 35.0 (Ar-CH₂-butyl), 33.0, 22.0 (butyl-CH₂), 23.0 (ethyl-CH₂), 14.0 (butyl-CH₃), 13.0 (ethyl-CH₃)
IR (neat, cm⁻¹) 3400 (br, O-H), 3050-2850 (C-H), 1600, 1500 (C=C aromatic)
Mass Spec (EI, m/z) 178 (M⁺), 135 (M⁺ - C₃H₇)

Safety and Handling

Alkylated phenols should be handled with care in a well-ventilated fume hood. They can be skin and eye irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like 2-ethylphenol or other butylated phenols.

Conclusion

While this compound is not a widely commercialized chemical, its synthesis is feasible through established methods like Friedel-Crafts alkylation. Based on the known applications of similar alkylated phenols, it holds promise as a versatile intermediate for the synthesis of a variety of fine chemicals, particularly antioxidants and specialty polymers. The protocols and data provided in this document offer a solid starting point for researchers interested in exploring the chemistry and potential applications of this compound. Further experimental validation is necessary to confirm the proposed synthesis and applications.

References

Application Notes and Protocols for the Extraction and Purification of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction and purification of substituted phenols from various matrices. The methodologies outlined are essential for researchers in environmental science, toxicology, and pharmaceutical development who require accurate quantification and analysis of these compounds.

Introduction to Substituted Phenols and Analytical Challenges

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene ring, with one or more hydrogen atoms replaced by other functional groups such as halogens (e.g., chlorophenols), nitro groups (e.g., nitrophenols), or alkyl groups. Many of these compounds are of significant interest due to their widespread use in industrial processes and their potential environmental and health impacts.[1] Accurate analysis of substituted phenols often requires efficient extraction and purification from complex sample matrices like water and soil to remove interfering substances and concentrate the analytes of interest.

Extraction Techniques

The choice of extraction technique depends on the physicochemical properties of the target phenols, the sample matrix, and the desired level of sensitivity. The two primary methods for extracting substituted phenols are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3] For acidic compounds like phenols, the pH of the aqueous phase is a critical parameter.

Logical Workflow for Liquid-Liquid Extraction of Substituted Phenols

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Sample Aqueous or Soil Sample pH_Adjust_Acid Acidify Sample (e.g., to pH < 2) Sample->pH_Adjust_Acid Add_Solvent Add Immiscible Organic Solvent pH_Adjust_Acid->Add_Solvent Shake Shake Vigorously in Separatory Funnel Add_Solvent->Shake Separate Allow Layers to Separate Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Dry Dry Organic Layer (e.g., with Na2SO4) Collect_Organic->Dry Concentrate Concentrate Extract Dry->Concentrate Analysis Analyze by HPLC or GC-MS Concentrate->Analysis

Caption: Workflow for Liquid-Liquid Extraction of phenols.

Experimental Protocol: LLE for Nitrophenols in Soil

This protocol is adapted for the extraction of nitrophenols from soil samples.[4][5]

Materials:

  • Soil sample

  • Dichloromethane/n-hexane (2:1, v/v)

  • Strong alkaline aqueous solution (e.g., 1M NaOH, to adjust pH > 12)

  • Strong acid (e.g., concentrated HCl, to adjust pH < 2)

  • Dichloromethane-ethyl acetate (4:1, v/v)

  • 10% acetonitrile aqueous solution

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • HPLC-MS system

Procedure:

  • Sample Preparation: Weigh 5g of the soil sample into a centrifuge tube.

  • Ultrasonic Extraction: Add 20 mL of dichloromethane/n-hexane (2:1, v/v) to the soil sample. Sonicate in an ultrasonic bath for 15 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes. Decant the supernatant (organic extract) into a clean vessel.

  • Back-Extraction into Aqueous Phase: Add 20 mL of a strong alkaline aqueous solution (pH > 12) to the organic extract. Shake vigorously for 5 minutes. Allow the layers to separate. The deprotonated nitrophenols will move into the aqueous phase.

  • Isolation of Aqueous Phase: Carefully separate and collect the upper aqueous layer.

  • Acidification: Adjust the pH of the collected aqueous solution to < 2 with a strong acid.

  • Re-extraction into Organic Phase: Add 20 mL of dichloromethane-ethyl acetate (4:1, v/v) to the acidified aqueous solution. Shake for 5 minutes to extract the protonated nitrophenols back into the organic phase.

  • Concentration: Collect the organic layer and concentrate it to near dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in 10.0 mL of 10% acetonitrile aqueous solution.

  • Analysis: The sample is now ready for analysis by HPLC-MS.[4][5]

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that uses a solid sorbent to selectively adsorb analytes from a liquid sample.[6] The choice of sorbent is crucial for effective extraction. For substituted phenols, C18 and polymeric sorbents are commonly used.[1][7]

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Analysis Condition Condition SPE Cartridge (e.g., with Methanol) Equilibrate Equilibrate Cartridge (e.g., with Acidified Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute Analytes with Organic Solvent Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analysis Analyze by HPLC or GC-MS Concentrate->Analysis

Caption: General workflow for Solid-Phase Extraction.

Experimental Protocol: SPE for Chlorophenols in Water

This protocol is designed for the extraction of chlorophenols from water samples using a C18 SPE cartridge.[7][8][9]

Materials:

  • Water sample (e.g., 500 mL)

  • C18 SPE cartridge (e.g., 500 mg)

  • Methanol (HPLC grade)

  • Acidified deionized water (pH ~2 with HCl)

  • Elution solvent (e.g., ethyl acetate)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Acidify the water sample to pH 2-3 with concentrated HCl.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of acidified deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 500 mL water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of acidified deionized water to remove any remaining polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the trapped chlorophenols by passing 5-10 mL of ethyl acetate through the cartridge. Collect the eluate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for analysis by GC-MS or HPLC.[10]

Purification and Analysis Techniques

Following extraction, chromatographic techniques are employed to separate and quantify the individual substituted phenols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally labile compounds.[11][12][13] Reversed-phase chromatography with a C18 column is the most common approach for phenol analysis.

Typical HPLC Parameters:

  • Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis Diode Array Detector (DAD) at wavelengths such as 280 nm.[13]

  • Injection Volume: 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive and selective, making it ideal for the analysis of volatile and semi-volatile phenols.[10][14][15] Derivatization is sometimes employed to improve the volatility and chromatographic behavior of the phenols.

Typical GC-MS Parameters:

  • Column: A low to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]

  • Injector: Splitless mode at 250-280°C.

  • Oven Program: A temperature gradient, for example, starting at 60°C, holding for 1-2 minutes, then ramping at 8-10°C/min to 280-300°C.[10]

  • Mass Spectrometer: Electron Impact (EI) ionization with scanning in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

Quantitative Data Summary

The following tables summarize the recovery data for various substituted phenols using different extraction techniques. This data can be used to select the most appropriate method for a specific application.

Table 1: Recovery of Substituted Phenols using Solid-Phase Extraction (SPE)

Phenolic CompoundMatrixSorbentRecovery (%)Reference
PhenolMilli-Q WaterC1867.9 ± 7.28[8]
2-ChlorophenolMilli-Q WaterC1887.3 ± 2.58[8]
2,4-DichlorophenolMilli-Q WaterC1889.1 ± 1.99[8]
2,4,6-TrichlorophenolMilli-Q WaterC1893.2 ± 4.94[8]
PentachlorophenolMilli-Q WaterC1891.1 ± 0.12[8]
2-NitrophenolMilli-Q WaterC1891.8 ± 8.10[8]
4-NitrophenolMilli-Q WaterC1899.6 ± 4.26[8]
2,4-DinitrophenolMilli-Q WaterC1883.7 ± 3.00[8]
2,4-DimethylphenolMilli-Q WaterC1895.9 ± 5.88[8]
4-Chloro-3-methylphenolMilli-Q WaterC1884.9 ± 9.25[8]
PhenolRiver WaterPolymeric90 - 105[1]
ChlorophenolsRiver WaterPolymeric90 - 105[1]

Table 2: Recovery of Substituted Phenols using Liquid-Liquid Extraction (LLE)

Phenolic CompoundMatrixSolvent SystemRecovery (%)Reference
NitrophenolsSoilDichloromethane-ethyl acetate61.7 - 90.8[4]
Priority PhenolsSoilMethanol-water (4:1)67 - 97[2]

Table 3: Limits of Detection (LOD) for Various Analytical Methods

Analytical MethodPhenolic Compound(s)LODReference
HPLC-UV11 Phenols0.51 - 13.79 µg/mL[8]
HPLC-APCI-MSPriority Pollutant Phenols40 - 280 ng/L[1]
HPLC-MS3 Nitrophenols in Soil0.1 - 0.2 µg/kg[4]
GC-MS/MS26 Substituted Phenols in Water0.29 - 14 ng/L[16]

Conclusion

The successful extraction and purification of substituted phenols are critical for accurate and reliable analysis. This document provides a foundation of detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable methods for their specific research needs. The choice between LLE and SPE will depend on factors such as sample volume, required throughput, and the specific analytes of interest. Subsequent analysis by HPLC or GC-MS can provide the necessary sensitivity and selectivity for quantification.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the liquid-liquid extraction (LLE) of phenolic compounds from various matrices. The information is intended to guide researchers in developing and optimizing extraction methods for applications in natural product discovery, quality control, and drug development.

Introduction to Liquid-Liquid Extraction of Phenolic Compounds

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate and enrich phenolic compounds from a liquid sample by partitioning them between two immiscible liquid phases.[1][2][3] The choice of solvent, pH, and sample-to-solvent ratio are critical parameters that influence the extraction efficiency.[4] Phenolic compounds, a diverse group of secondary metabolites found in plants, are of significant interest due to their antioxidant, anti-inflammatory, and other potential therapeutic properties.[5][6]

The principle of LLE is based on the differential solubility of the target phenolic compounds in two immiscible liquids, typically an aqueous phase and an organic solvent. The selection of the organic solvent is crucial and is primarily dictated by the polarity of the target phenolic compounds.[7][8] Generally, polar solvents are more effective for extracting a broad range of phenolic compounds.[9]

Key Parameters Influencing Extraction Efficiency

The successful extraction of phenolic compounds is dependent on the careful optimization of several experimental parameters.

  • Solvent Selection: The polarity of the extraction solvent is a critical factor.[7][8] Solvents such as methanol, ethanol, and ethyl acetate are commonly employed for the extraction of phenolic compounds due to their ability to solubilize a wide range of these molecules.[10] Aqueous mixtures of these organic solvents are often more efficient than the pure solvents.[8] For instance, 80% methanol has been used effectively to extract phenolic acids.[6] Diethyl ether has also been shown to be effective, particularly at a controlled pH.[4]

  • pH: The pH of the aqueous phase can significantly impact the extraction efficiency. For acidic phenolic compounds, adjusting the pH of the sample to be acidic (e.g., pH 3.6) can enhance their partitioning into the organic phase.[4]

  • Sample-to-Solvent Ratio: The ratio of the sample volume to the solvent volume affects the concentration gradient and, consequently, the extraction efficiency. A sample-to-solvent ratio of 1:3 (v/v) has been reported to be effective in a single extraction stage.[4]

  • Temperature: Higher temperatures can increase the solubility of phenolic compounds and the diffusion rate, but they can also lead to the degradation of thermolabile compounds.[7]

  • Extraction Time: Sufficient time must be allowed for the partitioning of the phenolic compounds between the two phases to reach equilibrium.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the liquid-liquid extraction of phenolic compounds.

Table 1: Solvent Performance in Phenolic Compound Extraction

SolventPlant MaterialTotal Phenolic Content (TPC)Reference
MethanolVegetable ResiduesHighest among tested solvents[10]
Ethyl AcetateVegetable ResiduesHigh[10]
Diethyl EtherSpent Sulphite Liquor6.31 g GAE/L[4]
80% EthanolAdhatoda vasica leaves92.4 ± 0.14 mg/g[11]
80% Aqueous AcetoneGrape SeedsHigh[8]
60% Aqueous MethanolGrape SeedsEffective for subsequent extractions[8]

GAE: Gallic Acid Equivalents

Table 2: Optimized LLE Protocol Parameters

ParameterValueSource MaterialReference
pH3.6Spent Sulphite Liquor[4]
Sample-to-Solvent Ratio1:3 (v/v)Spent Sulphite Liquor[4]
Extraction Time90 minutes (shaking)General Protocol[5]
TemperatureRoom TemperatureSpent Sulphite Liquor[4]

Experimental Protocols

This section provides detailed methodologies for the liquid-liquid extraction and subsequent analysis of phenolic compounds.

General Protocol for Liquid-Liquid Extraction

This protocol is a generalized procedure that can be adapted for various plant materials.

1. Sample Preparation:

  • For solid samples (e.g., plant leaves, seeds), grind the material to a fine powder to increase the surface area for extraction.
  • Prepare an initial aqueous extract by macerating or refluxing the powdered material with a suitable solvent (e.g., 80% methanol).[6][10]

2. Liquid-Liquid Extraction Procedure:

  • Take a known volume of the aqueous extract.
  • Adjust the pH of the aqueous extract if necessary. For acidic phenols, an acidic pH is generally preferred.[4]
  • Add an equal or specified volume of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to a separatory funnel containing the aqueous extract. A common sample-to-solvent ratio is 1:3.[4]
  • Shake the separatory funnel vigorously for a set period (e.g., 90 minutes) to ensure thorough mixing and facilitate the transfer of phenolic compounds into the organic phase.[5]
  • Allow the two phases to separate completely.
  • Carefully collect the organic phase, which now contains the extracted phenolic compounds.
  • The extraction process can be repeated with fresh organic solvent to maximize the recovery of phenolic compounds.

3. Post-Extraction Processing:

  • The collected organic fractions can be combined.
  • The solvent is typically evaporated under reduced pressure (e.g., using a rotary evaporator) to concentrate the phenolic extract.
  • The dried extract can be reconstituted in a suitable solvent for further analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This colorimetric assay is widely used to determine the total phenolic content in an extract.[4][11]

1. Reagents:

  • Folin-Ciocalteu reagent
  • Gallic acid (for standard curve)
  • Sodium carbonate solution (7.5% w/v)
  • Distilled water

2. Procedure:

  • Prepare a series of gallic acid standards of known concentrations.
  • In a test tube, mix a small volume of the phenolic extract or standard solution with distilled water.
  • Add Folin-Ciocalteu reagent (typically diluted 10-fold) and mix well.[11]
  • After a few minutes, add the sodium carbonate solution to the mixture.
  • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours).[11]
  • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 760 nm or 765 nm) using a spectrophotometer.[4][11]
  • Calculate the total phenolic content of the extract by comparing its absorbance to the gallic acid standard curve. The results are typically expressed as mg of gallic acid equivalents (GAE) per gram of dry weight of the original material.[11]

Analysis of Individual Phenolic Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying individual phenolic compounds within an extract.[4][12]

1. Instrumentation:

  • HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD).

2. Chromatographic Conditions:

  • Column: A reversed-phase column (e.g., C18) is commonly used.
  • Mobile Phase: A gradient of two solvents is typically employed, such as a mixture of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).
  • Flow Rate and Temperature: These parameters need to be optimized for the specific separation.

3. Procedure:

  • Prepare standard solutions of known phenolic compounds for identification and quantification.
  • Filter the phenolic extract and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
  • Inject the sample and standards into the HPLC system.
  • Identify the phenolic compounds in the extract by comparing their retention times with those of the standards.
  • Quantify the individual phenolic compounds by comparing the peak areas of the sample with those of the standards.

Visualizations

Experimental Workflow for Liquid-Liquid Extraction of Phenolic Compounds

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Post-Extraction & Analysis A Plant Material B Grinding/Homogenization A->B C Initial Aqueous Extraction (e.g., with 80% Methanol) B->C D Aqueous Extract C->D E pH Adjustment (Optional) D->E F Addition of Immiscible Organic Solvent E->F G Vigorous Shaking (Separatory Funnel) F->G H Phase Separation G->H I Collect Organic Phase (Phenolic Extract) H->I J Aqueous Phase (Waste) H->J K Evaporation of Solvent I->K L Concentrated Phenolic Extract K->L M Total Phenolic Content (Folin-Ciocalteu) L->M N Individual Phenolic Analysis (HPLC) L->N

Caption: Workflow for the extraction and analysis of phenolic compounds.

Principle of Liquid-Liquid Extraction for Phenolic Compounds

G cluster_0 Initial State: Before Extraction cluster_1 Extraction Process cluster_2 Final State: After Partitioning A Aqueous Phase (Containing Phenolic Compounds) B Immiscible Organic Solvent C Vigorous Mixing A->C Combine B->C Combine D Organic Phase (Enriched with Phenolic Compounds) C->D Partitioning E Aqueous Phase (Depleted of Phenolic Compounds) C->E Partitioning

Caption: Partitioning of phenolic compounds in LLE.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Butyl-2-ethylphenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in developing effective purification strategies for removing isomers of 5-Butyl-2-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating isomers of substituted phenols like this compound?

A1: The primary strategies for separating isomers of substituted phenols include High-Performance Liquid Chromatography (HPLC), fractional distillation, and crystallization.[1]

  • HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase. It is particularly effective for separating positional isomers.[2]

  • Fractional Distillation separates components of a liquid mixture based on differences in their boiling points. This method is suitable when the isomers exhibit a sufficient boiling point differential, and it can be enhanced by performing it under vacuum.[1]

  • Crystallization is a process that separates a pure solid from a solution.[1] Techniques like stripping crystallization, which combines crystallization with vaporization, are particularly effective for separating isomers with very close boiling points.[3][4]

Q2: How do I select the most appropriate purification strategy for my experiment?

A2: The choice of strategy depends on several factors, including the scale of the purification (analytical vs. preparative), the required purity of the final product, the physical properties of the isomers (e.g., boiling points, solubility), and the available equipment. The workflow below provides a general decision-making framework.

start Isomer Mixture of this compound scale What is the scale of purification? start->scale properties Are physical properties (b.p., solubility) significantly different? scale->properties Preparative Scale analytical_hplc Analytical HPLC/GC-MS for characterization scale->analytical_hplc Analytical Scale purity High Purity (>99%) Required? prep_hplc Preparative HPLC purity->prep_hplc Yes combo Combine Methods (e.g., Distillation followed by HPLC) purity->combo No properties->purity No distillation Vacuum Fractional Distillation properties->distillation Yes, b.p. differs crystallization Crystallization (e.g., Stripping Crystallization) properties->crystallization Yes, solubility differs

Caption: Workflow for selecting a purification strategy.

Q3: Can derivatization help in separating the isomers?

A3: Yes, derivatization can be a useful technique. Converting the phenolic hydroxyl group into an ether or ester can alter the molecule's polarity, volatility, and intermolecular interactions.[5] This change can improve peak symmetry in gas chromatography and enhance separation factors in both gas and liquid chromatography.[5] After separation, the derivative can be hydrolyzed back to the purified phenol isomer.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: I am observing poor or no separation between my isomers using a standard C18 column. What should I do?

A: This is a common issue as positional isomers often have very similar polarities.

  • Change Stationary Phase: A standard C18 column separates primarily on hydrophobicity. Consider a column that offers different selectivity. A Phenyl-Hydride column, for instance, provides selectivity for aromatic compounds and is well-suited for resolving positional isomers.[6] A graphitic carbon column can also offer unique selectivity for separating structurally similar isomers.[2]

  • Optimize Mobile Phase: Systematically vary the solvent composition. If using an isocratic method, switch to a shallow gradient elution. Small changes in the mobile phase can significantly impact retention and resolution.[7]

  • Modify pH: If your mobile phase is not buffered, consider adding a buffer. The pH should be at least one unit away from the pKa of the phenol to ensure it is in a single ionic state, which can lead to sharper peaks and better separation.[7]

start Problem: Poor Isomer Resolution in HPLC step1 1. Optimize Mobile Phase start->step1 step2 2. Change Stationary Phase (Column) step1->step2 If resolution is still poor sub1a Adjust Solvent A/B Ratio step1->sub1a sub1b Implement Shallow Gradient step1->sub1b sub1c Add/Adjust Buffer (pH control) step1->sub1c step3 3. Consider Derivatization step2->step3 If separation remains challenging sub2a Try Phenyl-based column (for π-π interactions) step2->sub2a sub2b Try Graphitic Carbon column (for structural isomers) step2->sub2b

Caption: Troubleshooting workflow for poor HPLC resolution.

Q: My chromatogram shows tailing peaks for all my phenol isomers. What is the likely cause and solution?

A: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic hydroxyl group and the stationary phase support material.

  • Use a Buffered Mobile Phase: Adding a buffer can suppress the ionization of the phenol and any free silanol groups on the column packing, reducing secondary interactions.[7]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration may improve peak shape.[7]

  • Use End-Capped Columns: Modern, high-purity, end-capped silica columns are designed to minimize exposed silanol groups and should be used.

  • Inline Filter: Blockage of the column frit can cause peak distortion. Ensure your samples and mobile phases are filtered and consider using an inline filter or guard column to protect the analytical column.[8]

Crystallization

Q: My crystallization attempt resulted in an oil or no solid product. How can I induce crystallization?

A: Oiling out or failure to crystallize occurs when the compound's solubility is too high or when supersaturation is not properly controlled.

  • Solvent Screening: The choice of solvent is critical. Test a variety of solvents with different polarities. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Cooling Rate: A very rapid cooling rate can favor oiling out. Try a slower, more controlled cooling process to allow time for crystal nucleation and growth.

  • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Magma Crystallization: Try a magma or slurry crystallization process. This involves creating a suspension of the compound in a solvent at room temperature and allowing it to stir for an extended period (e.g., 3 days) to facilitate the transformation to a stable crystalline form.[9]

Experimental Protocols

Protocol 1: HPLC Separation of this compound Isomers

This protocol is a starting point and should be optimized for your specific mixture of isomers.

Parameter Recommendation
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 40% B, increase to 70% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile
Detection UV at 275 nm

Methodology:

  • Prepare the mobile phases and sparge with helium or sonicate to degas.

  • Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample and run the gradient program.

  • Identify peaks corresponding to the different isomers based on retention times (if standards are available) or by collecting fractions for analysis by mass spectrometry or NMR.

Protocol 2: Purification by Stripping Crystallization

This method is adapted from procedures used for other close-boiling point isomers and is suitable for achieving high purity.[3][4]

Methodology:

  • Place the liquid isomer mixture into a suitable crystallization chamber that can be cooled and connected to a vacuum source.

  • Begin cooling the mixture slowly. Simultaneously, reduce the pressure inside the chamber. The goal is to operate near the triple point, where the liquid, solid, and vapor phases can coexist.[1][4]

  • As the mixture cools, the target isomer (typically the one with the higher melting point) will begin to crystallize and solidify.

  • Simultaneously, the more volatile impurities will vaporize due to the reduced pressure. This vapor is continuously removed by the vacuum system.[3]

  • Continue the process of cooling and evacuating the chamber until the liquid phase is nearly eliminated, leaving behind the purified solid crystalline product.[3]

  • The final product purity should be assessed using GC-MS or HPLC.

Quantitative Data (Illustrative Examples)

The following tables present hypothetical data to illustrate expected results from the described protocols. Actual results will vary.

Table 1: Example HPLC Results for Isomer Separation

Compound Hypothetical Retention Time (min) Peak Area (%)
4-Butyl-2-ethylphenol12.58.2
This compound 13.8 85.3
2-Butyl-5-ethylphenol14.26.5

Table 2: Solvent Screening for Crystallization of this compound

Solvent Solubility (Hot) Solubility (Cold) Crystal Quality
n-HeptaneHighLowGood, needles
TolueneHighModeratePoor, oily
Ethanol/Water (80:20)ModerateLowFair, small plates
CyclohexaneHighVery LowExcellent, large prisms

References

Improving yield and purity in Friedel-Crafts alkylation of phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts alkylation reactions of phenols for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts alkylation of phenols.

Issue Potential Cause Recommended Solution
Low to No Conversion of Phenol 1. Catalyst Deactivation: The Lewis acid catalyst can be deactivated by the phenolic hydroxyl group.[1][2] 2. Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to promote the reaction.[3] 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Use Excess Catalyst: Employing a stoichiometric or greater amount of the Lewis acid can compensate for deactivation. 2. Select a Stronger Catalyst: Consider using more active Lewis acids like AlCl₃ or H₂SO₄. 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress.
Low Yield of Desired Mono-alkylated Product 1. Polysubstitution: The initial alkylation product is often more reactive than phenol, leading to further alkylation.[4][5] 2. Carbocation Rearrangement: The intermediate carbocation may rearrange to a more stable form, leading to a mixture of products.[5][6] 3. Competing O-alkylation: The phenoxide ion can undergo alkylation on the oxygen atom, forming an ether.1. Use an Excess of Phenol: A large excess of the aromatic substrate favors mono-alkylation. 2. Choose a Stable Alkylating Agent: Use alkylating agents that form stable carbocations (e.g., t-butyl chloride) to minimize rearrangements.[6] Alternatively, Friedel-Crafts acylation followed by reduction can avoid this issue. 3. Control Reaction Conditions: Lower temperatures and less polar solvents generally favor C-alkylation over O-alkylation.
Poor Regioselectivity (Ortho vs. Para) 1. Thermodynamic vs. Kinetic Control: The ratio of ortho to para products can be influenced by reaction temperature and time.[7][8][9][10][11] 2. Steric Hindrance: Bulky alkylating agents may favor substitution at the less sterically hindered para position.[4]1. Adjust Temperature: Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically controlled ortho product.[7][12][13] 2. Select Appropriate Catalyst: Certain catalysts can direct the alkylation to a specific position. For example, some solid acid catalysts show high para-selectivity.
Formation of Undesired Byproducts 1. Fries Rearrangement: O-alkylated or O-acylated phenol intermediates can rearrange to form hydroxyaryl ketones under reaction conditions.[7][12][13] 2. Polymerization of Alkene: The alkylating agent (if an alkene) may polymerize under acidic conditions.1. Optimize Reaction Time and Temperature: Shorter reaction times and controlled temperatures can minimize the extent of the Fries rearrangement. 2. Control Alkene Concentration: Add the alkene slowly to the reaction mixture to maintain a low concentration and reduce polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts alkylation of phenol giving a low yield?

A1: Low yields in the Friedel-Crafts alkylation of phenols can stem from several factors. A primary reason is the deactivation of the Lewis acid catalyst by the hydroxyl group of the phenol, which acts as a Lewis base.[1][2] This necessitates the use of a larger amount of catalyst than in typical Friedel-Crafts reactions. Additionally, the alkylated phenol product is often more reactive than the starting phenol, leading to polysubstitution and reducing the yield of the desired mono-alkylated product.[4][5] Competing O-alkylation to form a phenyl ether can also lower the yield of the desired C-alkylated product.

Q2: How can I control the regioselectivity to favor the ortho or para product?

A2: The regioselectivity of phenol alkylation is primarily governed by a balance between kinetic and thermodynamic control.[8][9][10][11]

  • Para-selectivity (Thermodynamic Control): Lower reaction temperatures and longer reaction times generally favor the formation of the more sterically stable para isomer.[7][12][13]

  • Ortho-selectivity (Kinetic Control): Higher reaction temperatures and shorter reaction times can favor the formation of the ortho isomer.[7][12][13] The choice of catalyst can also play a crucial role. For instance, some catalysts, like certain zeolites or aluminum phenoxide systems, have been shown to favor ortho-alkylation.

Q3: What is the difference between C-alkylation and O-alkylation of phenols?

A3: In the context of Friedel-Crafts alkylation, phenols can undergo substitution at two different positions:

  • C-alkylation: The alkyl group is attached directly to a carbon atom of the aromatic ring (at the ortho or para position). This is the desired outcome for synthesizing alkylphenols.

  • O-alkylation: The alkyl group is attached to the oxygen atom of the hydroxyl group, forming a phenyl ether. This is often an undesired side reaction in the context of producing alkylphenols. The reaction conditions, such as the choice of solvent and catalyst, can influence the ratio of C- to O-alkylation.

Q4: What is the Fries rearrangement and how can I avoid it?

A4: The Fries rearrangement is a reaction where a phenyl ester (an O-acylated phenol) rearranges to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[7][12][13] A similar rearrangement can occur with O-alkylated phenols. To minimize this, it is advisable to use the lowest possible reaction temperature and shortest reaction time that still allows for the desired alkylation to proceed. Careful selection of the catalyst can also help in suppressing this side reaction.

Q5: How can I prevent polysubstitution in my reaction?

A5: Polysubstitution is a common problem because the first alkyl group introduced onto the phenol ring is an activating group, making the product more susceptible to further alkylation than the starting material.[4][5] The most effective way to minimize polysubstitution is to use a large excess of the phenol relative to the alkylating agent. This statistical approach increases the probability that the alkylating agent will react with an unreacted phenol molecule rather than an already alkylated one.

Experimental Protocols

Protocol 1: Synthesis of 2,4-di-tert-butylphenol

This protocol describes the alkylation of phenol with tert-butanol using sulfuric acid as a catalyst.

Materials:

  • Phenol

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Acetic Acid (solvent)

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • In a flask, dissolve phenol in glacial acetic acid.

  • Add tert-butanol to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 15 minutes).[14]

  • Quench the reaction by pouring the mixture over ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold methanol.

  • Recrystallize the crude product from methanol to obtain pure 2,4-di-tert-butylphenol.

Expected Yield: The yield can vary depending on the specific molar ratios and reaction time.

Protocol 2: Ortho-Selective Alkylation of Phenol with Isobutylene

This protocol outlines a method for the selective synthesis of 2,6-di-tert-butylphenol using an aluminum phenoxide catalyst.

Materials:

  • Phenol

  • Aluminum metal

  • Isobutylene

Procedure:

  • Prepare the aluminum phenoxide catalyst in situ by reacting aluminum metal with phenol at an elevated temperature (100-180°C).[15]

  • Cool the reaction mixture to the desired reaction temperature (90-140°C).[15]

  • Introduce a stream of isobutylene into the reactor under pressure (10-20 bar).[15]

  • Monitor the reaction progress by analyzing aliquots.

  • Upon completion, cool the reactor and release the pressure.

  • The product can be purified by distillation.

Data Presentation

Table 1: Effect of Catalyst on the Alkylation of Phenol with 1-Octene

CatalystPhenol Conversion (%)O-alkylate Yield (%)C-alkylate Yield (%)o-/p- ratio
H-BEA37--1.5
H-MOR---1.2
H-FAU---1.9
Data adapted from a study on the liquid phase alkylation of phenol with 1-octene over large pore zeolites.

Table 2: Influence of Reaction Temperature on Fries Rearrangement of Phenylacetate

TemperatureProduct Distribution
< 60°CFavors p-hydroxy acetophenone
> 160°CFavors o-hydroxy acetophenone
General trend observed in the Fries rearrangement.[12]

Visualizations

Friedel_Crafts_Alkylation_Pathway Phenol Phenol SigmaComplex Sigma Complex (Wheland Intermediate) Phenol->SigmaComplex Nucleophilic Attack OAlkylatedProduct O-Alkylphenol (Ether) Phenol->OAlkylatedProduct O-Alkylation AlkylatingAgent Alkylating Agent (e.g., Alkene, Alcohol) Carbocation Carbocation Intermediate AlkylatingAgent->Carbocation Catalyst Activation Catalyst Lewis Acid Catalyst (e.g., AlCl3, H2SO4) Carbocation->SigmaComplex OrthoProduct ortho-Alkylphenol SigmaComplex->OrthoProduct Deprotonation ParaProduct para-Alkylphenol SigmaComplex->ParaProduct Deprotonation PolysubstitutedProduct Polysubstituted Phenol OrthoProduct->PolysubstitutedProduct Further Alkylation ParaProduct->PolysubstitutedProduct Further Alkylation

Caption: General reaction pathway for Friedel-Crafts alkylation of phenols.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckConversion Check Phenol Conversion Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion HighConversion High Conversion CheckConversion->HighConversion CatalystDeactivation Increase Catalyst Loading or Use Stronger Catalyst LowConversion->CatalystDeactivation Yes LowTemperature Increase Reaction Temperature LowConversion->LowTemperature Yes CheckProductDistribution Analyze Product Distribution HighConversion->CheckProductDistribution CatalystDeactivation->CheckProductDistribution LowTemperature->CheckProductDistribution Polysubstitution High Polysubstitution? CheckProductDistribution->Polysubstitution UseExcessPhenol Use Large Excess of Phenol Polysubstitution->UseExcessPhenol Yes Rearrangement Rearranged Products? Polysubstitution->Rearrangement No End Improved Yield and Purity UseExcessPhenol->End UseStableAlkylatingAgent Use Alkylating Agent Forming Stable Carbocation Rearrangement->UseStableAlkylatingAgent Yes OAlkylation Significant O-Alkylation? Rearrangement->OAlkylation No UseStableAlkylatingAgent->End ModifyConditions Adjust Solvent Polarity and Temperature OAlkylation->ModifyConditions Yes OAlkylation->End No ModifyConditions->End

Caption: Troubleshooting workflow for low yield and purity issues.

Regioselectivity_Control Start Desired Regioselectivity? Ortho ortho-Alkylation Start->Ortho Para para-Alkylation Start->Para HighTemp High Temperature (Kinetic Control) Ortho->HighTemp SpecificCatalyst Use ortho-Directing Catalyst Ortho->SpecificCatalyst LowTemp Low Temperature (Thermodynamic Control) Para->LowTemp BulkyReactant Use Bulky Alkylating Agent Para->BulkyReactant OrthoProduct ortho-Alkylphenol HighTemp->OrthoProduct SpecificCatalyst->OrthoProduct ParaProduct para-Alkylphenol LowTemp->ParaProduct BulkyReactant->ParaProduct

References

Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phenol alkylation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during phenol alkylation experiments.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Lewis Acids (e.g., AlCl₃, FeCl₃): Ensure the catalyst is anhydrous, as moisture can deactivate it. Store in a desiccator and handle under an inert atmosphere if possible. Consider using a freshly opened bottle or a recently purified batch.[1] - Solid Acid Catalysts (e.g., Zeolites): The catalyst may require activation by heating under vacuum to remove adsorbed water. Check the recommended activation procedure for the specific catalyst. Catalyst deactivation can also occur over time; refer to literature for regeneration protocols, which may involve calcination.
Insufficient Reaction Temperature - The reaction may not have enough energy to proceed if the temperature is too low.[2] - Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC. - For volatile reactants like methyl iodide, ensure the reflux temperature is maintained without excessive loss of the reactant.[2]
Poor Quality Reagents - Use purified reagents and solvents. Impurities in the phenol, alkylating agent, or solvent can interfere with the reaction.[3] - Ensure the phenol is free of water.
Incorrect Reaction Time - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Quench the reaction once the starting material is consumed to prevent product decomposition.[3][4]
Inappropriate Solvent - The choice of solvent can significantly impact reaction rates. Ensure the chosen solvent is appropriate for the specific type of alkylation (see Issue 2).

Issue 2: Poor Selectivity (C-Alkylation vs. O-Alkylation)

The competition between alkylation on the aromatic ring (C-alkylation) and the phenolic oxygen (O-alkylation) is a common challenge.[5][6]

Desired Product Recommended Conditions & Rationale
O-Alkylation (Ether Formation) - Reaction Type: Williamson Ether Synthesis.[7][8][9] - Conditions: Use a base (e.g., NaOH, K₂CO₃) to deprotonate the phenol, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen.[8][9] - Solvent: Aprotic solvents like DMF or DMSO are preferred as they do not solvate the phenoxide ion as strongly as protic solvents, leaving it more available to attack the alkyl halide.[5]
C-Alkylation (Alkylphenol Formation) - Reaction Type: Friedel-Crafts Alkylation.[1][10] - Conditions: Use a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst (e.g., zeolites).[1][10] - Solvent: Protic solvents like water or trifluoroethanol can favor C-alkylation by hydrogen bonding with the phenoxide oxygen, effectively shielding it and promoting attack by the aromatic ring.[5]

Issue 3: Polyalkylation

This occurs when multiple alkyl groups are added to the phenol ring, leading to a mixture of products and reducing the yield of the desired mono-alkylated product.[10]

Potential Cause Troubleshooting Steps
High Reactivity of Mono-alkylated Product - The initial alkylation product can be more reactive than phenol itself, leading to further alkylation.
Reaction Stoichiometry - Use a large excess of the aromatic reactant (phenol) relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.[1][11]
Catalyst Concentration - In some cases, adjusting the catalyst concentration can influence the extent of polyalkylation.

Issue 4: Rearrangement of the Alkyl Group

Primary and secondary alkyl groups can rearrange to form more stable carbocations during Friedel-Crafts alkylation, resulting in a mixture of isomeric products.[1][10]

Potential Cause Troubleshooting Steps
Carbocation Instability - The formation of a less stable carbocation intermediate drives the rearrangement.
Catalyst Choice - Select a milder Lewis acid catalyst. Very active catalysts are more likely to promote rearrangements.[1] - Consider using a catalyst system that is less prone to forming free carbocations.
Temperature Control - Lowering the reaction temperature can sometimes reduce the extent of rearrangement.

Data Presentation

Table 1: Effect of Temperature on Phenol Alkylation with Methanol

Temperature (°C)Phenol Conversion (%)p-Cresol Selectivity (%)
300~12~45
325~15~53
350~18~50
375~22~42
400~25~35

Conditions: n(methanol/phenol)=2, WHSV=2 h⁻¹, TOS=4 h, Wcatal.=1.3 g. Data extracted from a study on SiO₂-Modified HMCM-22 Catalyst.[12]

Table 2: Effect of Reactant Ratio on Phenol O-Alkylation with Dimethyl Ether (DME)

Phenol:DME RatioPhenol Conversion (%)Anisole Selectivity (%)
3:1LowLow
1:1~18Good
1:2~42~88
1:3>42Reduced

Conditions: 30% PTA/γ-Al₂O₃ catalyst, 280 °C, 5 h. Data suggests that a 1:2 ratio is optimal for anisole selectivity.[4]

Table 3: Comparison of Lewis Acid Catalysts in Friedel-Crafts Alkylation

Activity LevelLewis Acid Catalysts
Very Active AlCl₃, AlBr₃, GaCl₃, GaCl₂, SbF₅, MoCl₅
Moderately Active InCl₃, LnBr₃, SbCl₅, FeCl₃, AlCl₃-CH₃NO₂, SbF₅-CH₃NO₂
Mild BCl₃, SnCl₄, TiCl₄, TiBr₄, FeCl₂

This qualitative grouping is based on comparative studies using a series of benzyl halides.[1]

Experimental Protocols

Protocol 1: O-Alkylation of 4-Ethylphenol (Williamson Ether Synthesis)

This protocol is adapted from a procedure for the synthesis of 4-ethylanisole.[2]

Materials:

  • 4-ethylphenol (150 mg)

  • 25% Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Methyl iodide

  • Diethyl ether

  • 5% Sodium Hydroxide solution

  • Distilled water

  • Anhydrous sodium sulfate

  • 5 mL conical vial with spin vane

  • Reflux condenser

Procedure:

  • To the 5 mL conical vial, add 150 mg of 4-ethylphenol, the 25% NaOH solution, and a spin vane.

  • Gently heat the mixture until the solids dissolve.

  • Add tetrabutylammonium bromide to the vial.

  • Attach a reflux condenser and add the methyl iodide through the top of the condenser.

  • Slowly heat the reaction mixture to a gentle reflux and maintain for one hour. Caution: Methyl iodide is volatile; avoid excessive heating to prevent its escape.[2]

  • Allow the reaction to cool to room temperature, then briefly cool in an ice bath.

  • Remove the spin vane, rinsing it into the vial with 1-2 mL of diethyl ether.

  • Add a small amount of distilled water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Wash the combined ether extracts with 5% NaOH solution, followed by a wash with distilled water.[2]

  • Dry the ether layer over anhydrous sodium sulfate.

  • The product can then be isolated by evaporating the solvent and purified by column chromatography if necessary.[2]

Protocol 2: C-Alkylation of 1,4-Dimethoxybenzene (Friedel-Crafts Alkylation)

This protocol describes the alkylation of an activated benzene derivative, which is analogous to phenol alkylation.

Materials:

  • 1,4-dimethoxybenzene (3 g)

  • Acetic acid (10 mL)

  • t-butyl alcohol (5 mL)

  • Sulfuric acid (20 mL)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 125 mL and 50 mL Erlenmeyer flasks

Procedure:

  • In a 125 mL Erlenmeyer flask, combine 3 g of 1,4-dimethoxybenzene, 10 mL of acetic acid, and 5 mL of t-butyl alcohol.

  • In a separate 25 mL Erlenmeyer flask, obtain 20 mL of sulfuric acid.

  • Carefully add the sulfuric acid to the solution of 1,4-dimethoxybenzene and t-butyl alcohol.

  • Allow the reaction to proceed, monitoring for the formation of a solid product.

  • Isolate the crude product by suction filtration.

  • Dissolve the moist solid in a minimal amount of dichloromethane (5-8 mL) in a 50 mL Erlenmeyer flask.

  • Add anhydrous sodium sulfate to remove any aqueous droplets and let it stand for 10 minutes.

  • Remove the drying agent by gravity filtration or decantation into another 50 mL Erlenmeyer flask.

  • Add 15 mL of methanol to the solution.

  • Remove the dichloromethane by rotary evaporation or on a hot water bath in a fume hood to induce crystallization.

  • The purified dialkylated product can be collected by filtration.

Mandatory Visualizations

experimental_workflow_o_alkylation cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol Phenol mixing Mix Phenol & Base phenol->mixing base Base (e.g., NaOH) base->mixing alkyl_halide Alkyl Halide reflux Add Alkyl Halide & Reflux alkyl_halide->reflux mixing->reflux extraction Extraction reflux->extraction drying Drying extraction->drying purification Purification drying->purification product O-Alkylated Product purification->product

Caption: Workflow for O-Alkylation of Phenol.

logical_relationship_c_vs_o_alkylation cluster_conditions Reaction Conditions cluster_products Primary Product start Phenol Alkylation lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) start->lewis_acid base Base (e.g., NaOH) start->base protic_solvent Protic Solvent (e.g., H₂O, TFE) start->protic_solvent aprotic_solvent Aprotic Solvent (e.g., DMF, DMSO) start->aprotic_solvent c_alkylation C-Alkylation (Alkylphenol) lewis_acid->c_alkylation Favors o_alkylation O-Alkylation (Ether) base->o_alkylation Favors protic_solvent->c_alkylation Favors aprotic_solvent->o_alkylation Favors

References

Troubleshooting peak tailing in HPLC analysis of phenolic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of phenolic compounds, with a specific focus on peak tailing.

Troubleshooting Guides

This section offers detailed guidance on how to identify and resolve peak tailing in your chromatograms.

Q1: My phenolic compound peaks are tailing. What are the initial steps to diagnose the problem?

Peak tailing for phenolic compounds is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analytes and the stationary phase. Here’s a logical workflow to begin your troubleshooting:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks All Peaks no_some_peaks No check_all_peaks->no_some_peaks Some Peaks system_issue Potential System-Wide Issue (e.g., extra-column volume, column void) yes_all_peaks->system_issue compound_specific_issue Potential Compound-Specific Issue (e.g., secondary interactions) no_some_peaks->compound_specific_issue troubleshoot_system Troubleshoot System system_issue->troubleshoot_system troubleshoot_compound Troubleshoot Compound-Specific Causes compound_specific_issue->troubleshoot_compound

Caption: Initial troubleshooting workflow for peak tailing.

If all peaks are tailing, it could indicate a system-wide problem such as a column void or excessive extra-column volume.[1] If only some peaks, particularly those of polar or ionizable phenolic compounds, are tailing, the issue is more likely related to secondary interactions with the stationary phase.[2]

Q2: How can I address peak tailing caused by secondary interactions with the column?

Secondary interactions, primarily with residual silanol groups on the silica-based stationary phase, are a frequent cause of peak tailing for phenolic compounds.[2] Here are several strategies to mitigate these interactions:

1. Mobile Phase pH Adjustment: Many phenolic compounds are weak acids. The pH of the mobile phase plays a critical role in their ionization state and the ionization of silanol groups on the stationary phase.[3][4]

  • Lowering the Mobile Phase pH: For many phenolic acids, reducing the mobile phase pH (typically to between 2.5 and 3.5) suppresses the ionization of the acidic functional groups, leading to better peak shapes.[1] At a low pH, residual silanol groups on the silica surface are also protonated, reducing their ability to interact with the analyte.[4]

  • Buffering: Use a buffer to maintain a stable pH throughout the analysis, especially when dealing with ionizable compounds.[3]

2. Column Choice and Care: The type and condition of your HPLC column are crucial.

  • Use End-Capped Columns: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated, which significantly reduces secondary interactions.

  • Consider Alternative Stationary Phases: If peak tailing persists, a phenyl-hexyl column can offer different selectivity for aromatic compounds like phenolics compared to a standard C18 column, potentially improving peak shape.[5][6][7]

  • Column Washing: Regenerate your column by flushing it with a strong solvent to remove contaminants that may be causing active sites.

  • Guard Columns: Use a guard column to protect your analytical column from strongly retained impurities in the sample that can lead to active sites and peak tailing.

3. Mobile Phase Additives: While less common with modern columns, additives can be used to mask residual silanol groups. In the past, triethylamine (TEA) was used for this purpose.[2]

G start Secondary Interaction Peak Tailing mobile_phase_mod Mobile Phase Modification start->mobile_phase_mod column_strategy Column Strategy start->column_strategy additives Mobile Phase Additives start->additives lower_ph Lower pH (2.5-3.5) mobile_phase_mod->lower_ph buffer Use Buffer mobile_phase_mod->buffer endcapped_col Use End-Capped Column column_strategy->endcapped_col alt_phase Alternative Phase (e.g., Phenyl-Hexyl) column_strategy->alt_phase wash_col Wash Column column_strategy->wash_col guard_col Use Guard Column column_strategy->guard_col tea Triethylamine (TEA) (less common now) additives->tea

Caption: Strategies to mitigate secondary interaction peak tailing.

Q3: What are some common instrumental and sample-related causes of peak tailing?

Beyond secondary interactions, peak tailing can also be caused by issues with your HPLC system or the sample itself.

Instrumental Causes:

  • Extra-Column Volume: Excessive tubing length or diameter, and poorly made connections can lead to band broadening and peak tailing.[1]

  • Column Void: A void at the head of the column can cause peak distortion. This can result from pressure shocks or operating at a pH that degrades the silica.[1]

  • Blocked Frit: A partially blocked frit at the column inlet can disrupt the sample flow path.[8]

Sample-Related Causes:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[9]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8][9]

Data Presentation

The following tables provide quantitative data on how different parameters can affect peak shape in the analysis of phenolic compounds.

Table 1: Effect of Mobile Phase Additive on Tailing Factor of Phenolic Acids.

Phenolic AcidMobile PhaseTailing Factor (TF)
Caffeic Acid0.15% Formic Acid1.35
Caffeic Acid0.15% Formic Acid + 0.25% DES1.10
Syringic Acid0.15% Formic Acid1.33
Syringic Acid0.15% Formic Acid + 0.25% DES1.12
Data synthesized from a study on the effect of deep eutectic solvents (DES) as mobile phase additives.[10]

Table 2: Tailing Factors for Various Phenolic Acids with Optimized HPLC Method.

Phenolic AcidTailing Factor (TF)
Gallic Acid1.05
Protocatechuic Acid1.02
p-Hydroxybenzoic Acid1.08
Caffeic Acid1.10
Vanillic Acid1.06
Syringic Acid1.03
p-Coumaric Acid1.12
Ferulic Acid1.09
Salicylic Acid1.01
Chlorogenic Acid1.07
These values were achieved with a mobile phase of acetonitrile and 0.5% acetic acid aqueous solution and are considered to represent good peak symmetry.[9]

Experimental Protocols

This section provides examples of detailed experimental methodologies for the HPLC analysis of phenolic compounds.

Protocol 1: HPLC-DAD Analysis of a Broad Range of Phenolic Compounds

This method is suitable for the separation and quantification of a variety of phenolic acids and flavonoids.

  • HPLC System: Waters 2695 Alliance HPLC system with a UV-Vis Diode Array Detector (DAD).[11]

  • Column: Waters Sunfire™ C18, 5 µm, 4.6 x 250 mm.[11]

  • Mobile Phase:

    • Solvent A: Acetonitrile.[8]

    • Solvent B: 1% Acetic Acid in Water.[12]

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 5 95
    15 35 65
    20 35 65
    30 40 60
    35 40 60
    40 50 50
    52 70 30

    | 60 | 5 | 95 |

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 25 °C.

  • Detection: DAD, monitoring at 280 nm and 320 nm.[11]

  • Injection Volume: 10 µL.

Protocol 2: UHPLC-MS/MS Analysis of Flavonoids and Phenolic Acids

This method is suitable for high-sensitivity analysis and identification of phenolic compounds.

  • UHPLC System: Acquity UPLC™ system coupled to a Synapt G1 MS system.[13]

  • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[13]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A
    0 95
    8 40
    8.1 95

    | 10 | 95 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • MS Detection: ESI in negative ion mode.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good tailing factor value?

A tailing factor (also known as asymmetry factor) of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered good for most applications.[9][10] Values above 1.5 may indicate a problem that needs to be addressed.[13]

Q2: Can the sample solvent really cause peak tailing?

Yes. If your sample is dissolved in a solvent that is stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 10% acetonitrile), it can cause the analyte band to spread at the head of the column, leading to distorted or tailing peaks. It is always best to dissolve your sample in the initial mobile phase conditions.[8][9]

Q3: Why is my peak tailing worse for some phenolic compounds than others?

This is often due to differences in the chemical properties of the phenolic compounds. Those with more polar or ionizable functional groups are more likely to interact with residual silanol groups on the stationary phase, leading to more pronounced tailing.[2]

Q4: Can a worn-out column cause peak tailing?

Absolutely. Over time, the stationary phase of a column can degrade, or the column can become contaminated with strongly retained sample components. This can create active sites that lead to peak tailing. If you suspect your column is old or contaminated, try washing it according to the manufacturer's instructions or replacing it.

Q5: What is the difference between peak tailing and peak fronting?

Peak tailing is when the back half of the peak is broader than the front half. Peak fronting is the opposite, where the front half of the peak is broader. Fronting can be caused by issues such as sample overload or a collapsed column bed.

References

Minimizing by-product formation in the synthesis of 5-Butyl-2-ethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 5-Butyl-2-ethylphenol.

Troubleshooting Guide

Problem: Low yield of this compound and significant formation of multiple by-products.

This is a common issue in the Friedel-Crafts alkylation of phenols, which is a primary method for synthesizing this compound from 2-ethylphenol.[1][2] By-products can arise from over-alkylation, formation of isomers, and rearrangement of the alkyl group.[1][3]

Initial Troubleshooting Steps
  • Analyze the product mixture: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure and relative abundance of the by-products. Common by-products to look for include:

    • Isomers: 3-Butyl-2-ethylphenol, 4-Butyl-2-ethylphenol, and 6-Butyl-2-ethylphenol.

    • Poly-alkylated products: Di-butylated and tri-butylated 2-ethylphenols.[1]

    • O-alkylation product: 2-ethylphenyl butyl ether.[4][5]

    • Rearranged alkyl products: Products containing sec-butyl or tert-butyl groups if using a corresponding alkylating agent.

  • Review your reaction conditions: Compare your current experimental parameters to the recommended protocol below. Pay close attention to temperature, catalyst choice, and reactant stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound and how can I minimize them?

The most common by-products are other isomers of butyl-2-ethylphenol and poly-alkylated species. The formation of these by-products is highly dependent on the catalyst and reaction conditions.

Strategies for Minimization:

  • Isomer Formation: The hydroxyl and ethyl groups on the 2-ethylphenol ring direct the incoming butyl group primarily to the para position (position 5) and to a lesser extent, the ortho position (position 6). To maximize the yield of the desired 5-butyl isomer, careful selection of the catalyst and temperature is crucial. Shape-selective catalysts, such as certain zeolites, can favor the formation of the less sterically hindered para product.

  • Poly-alkylation: This occurs when more than one butyl group is added to the phenol ring.[1] To minimize this, use a molar ratio of 2-ethylphenol to the butylation agent that is greater than 1, and add the alkylating agent slowly to the reaction mixture.

  • O-Alkylation vs. C-Alkylation: O-alkylation results in the formation of 2-ethylphenyl butyl ether. This reaction is often kinetically favored at lower temperatures.[4][5] Running the reaction at a slightly higher temperature can favor the thermodynamically more stable C-alkylated products. O-alkylation can also be reversible, so longer reaction times at elevated temperatures can promote rearrangement to the C-alkylated product.[4][5]

Q2: How does the choice of catalyst affect the reaction?

The catalyst is a critical factor in controlling the selectivity of the reaction.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are traditional and highly active catalysts for Friedel-Crafts reactions.[1] However, they can lead to a higher degree of poly-alkylation and isomer formation due to their high reactivity.

  • Solid Acid Catalysts (e.g., Zeolites, Amberlyst-15): These are often more selective.[4][5] Their defined pore structures can provide shape selectivity, favoring the formation of the desired 5-butyl isomer. They are also easier to separate from the reaction mixture.

  • Base Catalysts: While less common for this type of reaction, using a base catalyst can be a method for selective alkylation and may produce fewer side reactions.[6]

Table 1: Comparison of Catalyst Types on Product Selectivity (Illustrative)
Catalyst TypePrimary ProductCommon By-productsKey Considerations
Lewis Acid (AlCl₃)This compoundIsomers, Poly-alkylated productsHigh activity, can be difficult to control selectivity.
Solid Acid (Zeolite)This compoundFewer isomers, less poly-alkylationHigher selectivity, easier separation, may require higher temperatures.
Base CatalystVariesFewer side reactions with specific alkylating agents.[6]Less common for this transformation, depends on the alkylating agent.

Experimental Protocols

Key Experiment: Selective Synthesis of this compound

This protocol is a representative method designed to favor the formation of the desired product.

Materials:

  • 2-Ethylphenol

  • 1-Butene or 1-Chlorobutane (as butylation agent)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous toluene (solvent)

  • Nitrogen gas atmosphere

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet (or an addition funnel if using a liquid alkylating agent).

  • Charge the flask with 2-ethylphenol and the solid acid catalyst in anhydrous toluene under a nitrogen atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 100-120°C).

  • If using 1-butene, bubble the gas through the reaction mixture at a controlled rate. If using 1-chlorobutane, add it dropwise via the addition funnel over a period of 1-2 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the solid catalyst.

  • Wash the organic phase with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the this compound.

Visualizations

Diagram 1: Reaction Pathways in the Butylation of 2-Ethylphenol

Reactants 2-Ethylphenol + Butylating Agent Main_Product This compound (Desired Product) Reactants->Main_Product C-Alkylation (para) Isomers Isomeric By-products (e.g., 6-Butyl-2-ethylphenol) Reactants->Isomers C-Alkylation (ortho) Polyalkylation Poly-alkylated By-products Reactants->Polyalkylation Multiple Alkylations O_Alkylation O-Alkylated By-product (2-Ethylphenyl butyl ether) Reactants->O_Alkylation O-Alkylation

Caption: Major reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for By-product Formation

Start High By-product Formation Detected Analysis Analyze Product Mixture via GC-MS Start->Analysis Identify Identify Major By-products Analysis->Identify Polyalkylation Excess Poly-alkylation? Identify->Polyalkylation Isomers High Isomer Ratio? Identify->Isomers O_Alkylation O-Alkylation Product Present? Identify->O_Alkylation Polyalkylation->Isomers No Action_Poly Increase Phenol:Alkylating Agent Ratio Slow Down Alkylating Agent Addition Polyalkylation->Action_Poly Yes Isomers->O_Alkylation No Action_Isomer Optimize Catalyst (e.g., use Zeolite) Adjust Temperature Isomers->Action_Isomer Yes Action_O_Alkylation Increase Reaction Temperature Increase Reaction Time O_Alkylation->Action_O_Alkylation Yes End Re-run and Analyze O_Alkylation->End No Action_Poly->End Action_Isomer->End Action_O_Alkylation->End

Caption: A logical workflow for troubleshooting by-product formation.

References

Stability issues of 5-Butyl-2-ethylphenol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Butyl-2-ethylphenol

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many phenolic compounds, this compound is susceptible to degradation from several factors. The primary concerns are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents in the experimental system.[1][2][3] This is often the main degradation pathway.

  • Light: Exposure to UV or even ambient light can promote photochemical degradation. It is advisable to store phenolic compounds in amber vials or otherwise protected from light.[4]

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation. Storage at controlled, cool temperatures is recommended.[4]

  • pH: The stability of phenols can be pH-dependent. In alkaline conditions, the formation of the phenoxide ion can increase the susceptibility to oxidation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound have not been documented, oxidation of similar phenolic compounds typically leads to the formation of phenoxy radicals, which can then dimerize or be further oxidized to form quinone-type structures. These products are often colored, which can lead to a visible change in the sample. Degradation may also involve reactions of the alkyl side chains.

Q3: How should this compound be stored to ensure maximum stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration may be appropriate, but consult the manufacturer's recommendations.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and air.

  • Purity: Ensure that solvents and other reagents used to prepare solutions are of high purity and free from peroxides or metal contaminants.

Q4: Are there any materials that are incompatible with this compound?

A4: Yes, avoid contact with strong oxidizing agents, strong bases, and certain metals like aluminum, copper, and their alloys, as these can catalyze degradation.[5][6]

Troubleshooting Guide

Issue 1: I am observing a yellow or brownish discoloration of my this compound sample/solution over time.

  • Probable Cause: This is a strong indication of oxidation. Phenolic compounds often form colored quinone-type byproducts upon oxidation.

  • Solution:

    • Immediately begin storing your compound under an inert atmosphere (nitrogen or argon).

    • Ensure your storage containers are amber or wrapped in foil to protect from light.

    • If in solution, sparge the solvent with an inert gas before use to remove dissolved oxygen.

    • Prepare fresh solutions for your experiments whenever possible.

Issue 2: My experimental results are inconsistent and not reproducible.

  • Probable Cause: If you are not strictly controlling the handling and storage of this compound, variable levels of degradation between experiments could be leading to inconsistent results.

  • Solution:

    • Implement a standardized protocol for sample handling and preparation.

    • Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.

    • Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to your stock solutions if it does not interfere with your experiment.

    • Perform a quick purity check (e.g., by HPLC) of your compound before each set of experiments.

Issue 3: I am seeing new, unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).

  • Probable Cause: The appearance of new peaks is a classic sign of degradation.

  • Solution:

    • Compare the chromatogram of a freshly prepared sample with your stored sample to confirm that the new peaks are indeed degradation products.

    • Review your storage and handling procedures (see above).

    • If possible, use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.[7][8]

Data Presentation

Table 1: General Stability of Substituted Phenols Under Various Conditions

ConditionGeneral Effect on StabilityRationale
Exposure to Air (Oxygen) High risk of degradationPhenolic hydroxyl group is susceptible to oxidation.
Exposure to Light Moderate to high riskCan induce photochemical degradation.
Elevated Temperature Moderate riskAccelerates the rate of oxidation and other degradation reactions.
Alkaline pH (pH > 8) High risk of degradationFormation of the more easily oxidized phenoxide ion.
Acidic pH (pH < 6) Generally more stableThe phenolic hydroxyl group is less prone to oxidation.
Presence of Metal Ions High risk of degradationCan catalyze oxidation reactions.

Table 2: Recommended Analytical Techniques for Stability Monitoring

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) with UV detection Quantify the parent compound and detect the formation of degradation products.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile degradation products and confirm the structure of the parent compound.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify non-volatile degradation products and provide molecular weight information.[9]
UV-Vis Spectroscopy Monitor for color changes that may indicate the formation of chromophoric degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

1. Objective: To assess the stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • UV lamp (254 nm / 365 nm)

  • Heating block or oven

  • HPLC system with UV detector

3. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in a heating block at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to UV light.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, take an aliquot from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.

    • Observe the formation of any new peaks in the chromatogram.

Protocol 2: Routine Stability Monitoring of a Stock Solution

1. Objective: To ensure the integrity of a stock solution of this compound over its intended use period.

2. Materials:

  • This compound stock solution

  • HPLC system with UV detector

3. Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial purity and peak area.

  • Storage: Store the stock solution under the recommended conditions (e.g., refrigerated, under inert gas, protected from light).

  • Periodic Analysis: At regular intervals (e.g., weekly), remove an aliquot of the stock solution, allow it to come to room temperature, and re-analyze by HPLC.

  • Data Evaluation:

    • Compare the peak area of the parent compound at each time point to the initial T=0 value.

    • Monitor for the appearance of any new peaks.

    • Establish a threshold for acceptable degradation (e.g., >95% purity). If the purity falls below this level, discard the stock solution and prepare a new one.

Visualizations

Hypothetical Oxidation Pathway of a Substituted Phenol A Substituted Phenol (e.g., this compound) B Phenoxy Radical (Highly Reactive Intermediate) A->B Oxidation (O2, light, metal ions) C Dimerization Products B->C Dimerization D Quinone-type Products (Often Colored) B->D Further Oxidation

Caption: Hypothetical oxidation pathway for a substituted phenol.

Troubleshooting Workflow for Stability Issues Start Observe Anomaly (e.g., color change, new peaks) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Handling Review Handling Procedures (Solvents, Freshness of Solutions) Start->Check_Handling Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation If cause is unclear Identify_Cause Identify Primary Cause of Degradation Check_Storage->Identify_Cause Check_Handling->Identify_Cause Forced_Degradation->Identify_Cause Implement_Solution Implement Corrective Actions (e.g., inert atmosphere, fresh solutions) Identify_Cause->Implement_Solution

Caption: A logical workflow for troubleshooting stability issues.

References

Resolving co-elution problems in chromatographic analysis of alkylphenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during the chromatographic analysis of alkylphenols.

Troubleshooting Guides

This section offers step-by-step guidance to address specific issues you may face during your experiments.

Issue: Poor resolution and co-eluting peaks in HPLC analysis of alkylphenol isomers.

Question: My HPLC chromatogram shows broad, overlapping peaks for nonylphenol isomers, making quantification impossible. How can I improve the separation?

Answer: Co-elution of alkylphenol isomers is a common challenge due to their similar structures. Here is a systematic approach to improve your separation:

1. Optimize Your Mobile Phase:

The composition of your mobile phase is a powerful tool for manipulating selectivity.[1]

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[2]

  • Change Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of your separation.

  • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units above or below the pKa of your analytes and that it is adequately buffered.

2. Evaluate Your Stationary Phase (Column):

The choice of HPLC column is critical for resolving isomers.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase chemistry is often the most effective way to resolve co-eluting peaks.[2] Consider columns with different selectivities. For instance, a graphitic carbon column has been shown to resolve a technical mixture of nonylphenol into 12 distinct peaks or groups of isomers.[3]

  • Decrease Particle Size: Columns with smaller particle sizes provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[2]

  • Increase Column Length: A longer column also increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[2]

3. Adjust Operating Parameters:

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.[4]

  • Optimize Column Temperature: Temperature affects both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks.[2][4] Experiment with different temperatures within the stable range of your column and analytes.

The following diagram outlines a logical workflow for troubleshooting co-elution in HPLC:

start Co-eluting Peaks Observed mobile_phase Optimize Mobile Phase (Solvent Strength, Modifier, pH) start->mobile_phase resolution_check1 Resolution Improved? mobile_phase->resolution_check1 stationary_phase Change Stationary Phase (Different Chemistry, Particle Size) resolution_check1->stationary_phase No end_success Problem Resolved resolution_check1->end_success Yes resolution_check2 Resolution Improved? stationary_phase->resolution_check2 operating_params Adjust Operating Parameters (Flow Rate, Temperature) resolution_check2->operating_params No resolution_check2->end_success Yes resolution_check3 Resolution Improved? operating_params->resolution_check3 resolution_check3->end_success Yes end_further Further Method Development Required resolution_check3->end_further No

Caption: Troubleshooting workflow for HPLC co-elution.
Issue: Co-eluting peaks in GC analysis of alkylphenols.

Question: I am analyzing alkylphenols by GC-MS, and some of the isomers are co-eluting. How can I resolve them?

Answer: Similar to HPLC, resolving co-eluting peaks in GC involves optimizing your method. Here are the key parameters to consider:

1. Optimize the Temperature Program:

Temperature programming is a powerful tool for separating compounds with a wide range of boiling points and for resolving closely eluting isomers.[5]

  • Lower the Initial Temperature: If early eluting peaks are not well resolved, try decreasing the initial oven temperature.

  • Adjust the Ramp Rate: A slower temperature ramp rate can improve the separation of closely eluting compounds. A good starting point for the ramp rate is approximately 10°C per column hold-up time.

  • Introduce a Hold: Adding a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[6]

2. Select the Right GC Column:

The choice of GC column is crucial for separating complex mixtures of isomers.

  • Change the Stationary Phase: If temperature program optimization is not enough, consider a column with a different stationary phase to alter the selectivity.

  • Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter will provide higher resolution.

3. Utilize Mass Spectrometry for Quantification:

If complete chromatographic separation is not achievable, you can use the mass spectrometer to your advantage.

  • Use Unique Ions: If the co-eluting compounds have unique ions in their mass spectra, you can perform quantification using these specific mass traces instead of the total ion chromatogram (TIC).[7]

The following diagram illustrates the decision-making process for resolving co-elution in GC:

start GC Co-elution Detected temp_program Optimize Temperature Program (Initial Temp, Ramp Rate, Holds) start->temp_program resolution_check1 Baseline Separation? temp_program->resolution_check1 gc_column Change GC Column (Stationary Phase, Dimensions) resolution_check1->gc_column No end_success Problem Resolved resolution_check1->end_success Yes resolution_check2 Baseline Separation? gc_column->resolution_check2 ms_quant Utilize Unique Mass Ions for Quantification resolution_check2->ms_quant No resolution_check2->end_success Yes end_quant Quantification Achieved ms_quant->end_quant

Caption: Decision tree for resolving GC co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting in my chromatogram?

A1: Peak splitting can be caused by several factors:[1][8]

  • Column Issues: A void or channel in the column packing, or a partially blocked column frit can disrupt the flow path and cause peaks to split.[1]

  • Mobile Phase/Sample Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can lead to distorted peak shapes, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.

  • Co-elution: What appears to be a split peak may actually be two very closely eluting compounds.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of an analyte, it can exist in both its ionized and non-ionized forms, leading to peak splitting.

Q2: My peaks are tailing. What should I do?

A2: Peak tailing is often caused by:

  • Secondary Interactions: Strong interactions between acidic silanol groups on the column packing and basic functional groups on the analyte can cause tailing.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Contamination: A contaminated guard or analytical column can also result in poor peak shape.

Q3: How can I prevent contamination when performing trace analysis of alkylphenols?

A3: Alkylphenols are common in many laboratory materials, and contamination is a significant concern.

  • Use High-Purity Solvents: Employ LC-MS grade solvents for your mobile phase to minimize background signals.[9]

  • Avoid Plasticware: Whenever possible, use glass and stainless steel components to avoid leaching of alkylphenols from plastics.

  • Filter Samples Appropriately: If filtration is necessary, use PTFE syringe filters, as other materials may introduce contamination or cause adsorption of the analytes.[9] However, it is best to avoid filtration if possible.[10]

  • Proper Sample Storage: Refrigerate water samples and limit storage time to 5 days without methanol or 8 days with 5% methanol.[9]

Experimental Protocols

HPLC Method for Separation of Nonylphenol Isomers

This method has been shown to provide good separation of nonylphenol isomers.[11]

ParameterCondition
Column Cogent Silica-C™, 4µm, 100Å
Dimensions 4.6 x 100mm
Mobile Phase A Ethyl Acetate
Mobile Phase B Hexane
Gradient Isocratic at 100% B
Flow Rate 1.0 mL/minute
Injection Volume 1 µL
Detection UV at 277nm
Sample Preparation Nonylphenol standard dissolved in Hexane
GC-MS/MS Method for Alkylphenol Analysis

The following table provides recommended instrument conditions for the analysis of alkylphenols by GC-MS/MS.[12]

ParameterCondition
GC System TRACE 1310 GC
Injector PTV, Splitless with surge pressure
Injection Volume 1 µL
Carrier Gas Helium, 1.0 mL/min constant flow
Column TG-5MS, 20 m x 0.18 mm ID x 0.18 µm film
Oven Program 75°C for 2.2 min, then 30.0°C/min to 200°C, then 20.0°C/min to 300°C, hold for 1.0 min
Mass Spectrometer TSQ Duo
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Reaction Monitoring (SRM)

Comparison of HPLC Columns for Alkylphenol Separation

The choice of column can significantly impact the separation of alkylphenol isomers. Below is a comparison of different column types and their reported performance.

Column TypeStationary PhaseKey Advantages for Alkylphenol AnalysisReference
Normal PhaseSilicaWell-suited for isomer separations.[11]
Normal PhaseAmino (NH2)Effective for separating higher ethoxylate oligomers.
Reversed PhaseC18Widely used, but may not fully resolve all isomers without extensive method development.[13]
Reversed PhaseGraphitic CarbonExcellent for resolving a large number of nonylphenol isomers.[3]

References

Technical Support Center: Enhancing Synthetic Phenol Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges with synthetic phenolic compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My synthetic phenol precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the concentrated organic solvent (like DMSO) but not in the final aqueous buffer. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of buffer. Instead, perform a series of stepwise dilutions with your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3] You may need to prepare a more concentrated stock solution to achieve this.

  • Use a Co-solvent: In some cases, adding a small amount of another miscible organic solvent to your buffer system can improve solubility. However, this must be carefully validated for compatibility with your specific assay.

  • Consider Alternative Solubilization Methods: If precipitation persists, using DMSO alone may not be sufficient. Explore other methods outlined in this guide, such as pH adjustment or cyclodextrin complexation.

Q2: What is the maximum concentration of DMSO I can use for my cell-based assays?

A2: The maximum tolerated DMSO concentration is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2] Some robust cell lines might tolerate 1%, but this is often high.[2][4] Primary cells are generally more sensitive.[2] It is crucial to run a vehicle control experiment with different DMSO concentrations to determine the non-toxic limit for your specific cell line and experimental duration.[5][6]

Q3: Can I use solvents other than DMSO?

A3: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can be used.[7] However, like DMSO, they can exhibit cellular toxicity and interfere with the assay.[8] The choice of solvent should be based on the compound's specific solubility and compatibility with the biological system. Always perform a solvent tolerance test.

Q4: How does pH affect the solubility of my phenolic compound?

A4: Phenolic compounds are typically weakly acidic. Their solubility in aqueous solutions is highly pH-dependent.[9] As the pH increases, the phenolic hydroxyl group deprotonates, forming a more polar phenolate ion, which is generally more water-soluble.[10] Therefore, increasing the pH of your buffer can significantly enhance the solubility of many synthetic phenols.[9][11] However, be mindful that a change in pH can also affect the compound's activity and the stability of your biological assay system.

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly water-soluble "guest" molecules, like many synthetic phenols, forming an "inclusion complex."[12][14] This complex is more soluble in water, effectively increasing the concentration of the phenol that can be achieved in an aqueous solution.[2][13]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound Precipitation in Assay Plate Poor aqueous solubility; solvent shock from dilution.Perform serial dilutions; reduce final DMSO concentration; warm the buffer slightly; use alternative methods like pH adjustment or cyclodextrins.
High Background Signal or Assay Interference The solvent (e.g., DMSO) is interacting with the assay components.Lower the final solvent concentration; switch to a different solvent; include a solvent-only control to quantify the interference.[15]
Cell Toxicity in Vehicle Control The final concentration of the organic solvent is too high for the cells.Reduce the final solvent concentration to below 0.5% (or the predetermined non-toxic level for your cell line).[2][3]
Inconsistent Results/Poor Reproducibility Compound may not be fully dissolved in the stock solution or is precipitating at an intermediate step.Ensure the compound is fully dissolved in the stock solution (gentle warming or sonication may help); check for precipitation at each dilution step.
Loss of Compound Activity The compound may be unstable at the pH of the assay buffer or may be degrading over the incubation time.Assess compound stability at the working pH and temperature. Prepare solutions fresh before each experiment.

Data Presentation: Solubility Enhancement

The following tables provide quantitative examples of solubility enhancement for common phenolic compounds.

Table 1: Effect of pH on the Aqueous Solubility of Quercetin

pHSolubility (mg/mL)Fold Increase (vs. Distilled Water)
Distilled Water0.16481.0
1.20.2311.4
6.80.4522.7
7.40.8915.4
Data synthesized from reference[14].

Table 2: Enhancement of Resveratrol Solubility via Nanoparticle Formulation

FormulationSolubilityFold Increase
Pure ResveratrolLow (poorly water-soluble)1.0
Resveratrol-loaded Solid Lipid Nanoparticles (SLNs)Approx. 3 times higher than pure drug~3.0
Data synthesized from references[16][17].

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays

This protocol describes the standard method for solubilizing a hydrophobic phenolic compound in DMSO and preparing working solutions for cell culture.

  • Determine Required Stock Concentration: Calculate the stock concentration needed to ensure the final DMSO concentration in your assay is at a non-toxic level (e.g., ≤0.5%). For a final assay concentration of 10 µM and a final DMSO concentration of 0.1%, you would need a 10 mM stock solution (a 1:1000 dilution).[18]

  • Dissolve the Compound: Weigh the appropriate amount of your synthetic phenol and dissolve it in high-quality, sterile DMSO. For example, to make 1 mL of a 10 mM stock of a compound with a molecular weight of 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (e.g., 37°C) to ensure the compound is fully dissolved. Visually inspect for any particulate matter.

  • Sterilization: Solutions in 100% DMSO are generally considered self-sterilizing.[19] If desired, you can filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution in sterile cell culture medium or PBS to reach the final desired concentration. Add the final diluted compound to your cells, ensuring the final DMSO concentration does not exceed the tolerated limit.[1]

Protocol 2: Enhancing Solubility via pH Adjustment

This protocol is for compounds that are more soluble at a higher pH.

  • Determine pH-Solubility Profile: If not known, experimentally determine the solubility of your compound across a range of pH values (e.g., from pH 6.0 to 9.0).

  • Prepare a Concentrated Stock in Alkaline Solution: Dissolve the phenolic compound in a dilute, sterile basic solution (e.g., 10-100 mM NaOH). This will create a concentrated stock of the more soluble phenolate salt.

  • Assay Buffer Compatibility Check: Ensure your biological assay is stable and functional at the required final pH.

  • Dilution and pH Neutralization: Add the concentrated alkaline stock solution to your assay buffer. The buffering capacity of the assay medium should bring the final pH back to the desired physiological range (e.g., pH 7.4).

  • Verify Final Concentration and pH: After dilution, confirm that the compound has not precipitated and measure the final pH of the assay medium to ensure it is within the acceptable range for your experiment.

Protocol 3: Preparation of a Phenol-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method is suitable for forming a stable, solid complex that can be easily dissolved in water.[20][21]

  • Molar Ratio Selection: Determine the optimal molar ratio of cyclodextrin (host) to your phenolic compound (guest). A 1:1 molar ratio is a common starting point. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used, highly soluble cyclodextrin derivative.[22]

  • Dissolve Cyclodextrin: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle heating may be required.

  • Dissolve Phenolic Compound: In a separate container, dissolve the phenolic compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing: Slowly add the phenolic solution dropwise to the aqueous cyclodextrin solution while stirring continuously.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.

  • Freeze-Drying (Lyophilization): Freeze the resulting aqueous solution (e.g., at -80°C) until it is completely solid. Lyophilize the frozen sample under vacuum until a dry powder is obtained. This powder is the inclusion complex.

  • Reconstitution: The resulting powder can be weighed and dissolved directly into your aqueous assay buffer to the desired final concentration.

Visualizations

G start Start: Prepare Inclusion Complex step1 1. Dissolve Cyclodextrin (e.g., HP-β-CD) in Water start->step1 step2 2. Dissolve Phenolic Compound in Minimal Organic Solvent step1->step2 step3 3. Add Phenol Solution Dropwise to Cyclodextrin Solution with Constant Stirring step2->step3 step4 4. Stir Mixture for 24-48h at Room Temperature (Protected from Light) step3->step4 step5 5. Freeze the Aqueous Solution (e.g., at -80°C) step4->step5 step6 6. Lyophilize (Freeze-Dry) Under Vacuum to Obtain Powder step5->step6 end End: Soluble Complex Powder step6->end G cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (e.g., H₂O₂) IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene Induces Transcription Phenol Synthetic Phenol (Antioxidant) Phenol->ROS Scavenges Phenol->IKK Inhibits

References

Validation & Comparative

Validated HPLC method for the analysis of 5-Butyl-2-ethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analysis of 5-Butyl-2-ethylphenol, this document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares it with an alternative Gas Chromatography (GC) approach. The provided information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and performance data to guide analytical method selection.

Comparative Analysis of Analytical Methods

For the quantitative analysis of this compound, both HPLC and GC present viable options. The choice between these methods often depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available instrumentation.

Table 1: Comparison of HPLC and GC Methods for Alkylphenol Analysis

ParameterHPLC Method (Proposed for this compound)Gas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Stationary Phase Octadecylsilyl (ODS) Hypersil, 5 µm particle size[1]Fused-silica capillary column (e.g., DB-5)[2]
Mobile/Carrier Gas Acetonitrile/Water (90/10, v/v) with 0.01% acetic acid[1]Helium or Nitrogen
Detector Diode Array Detector (DAD) or Fluorescence Detector (FLD)[1][3]Flame Ionization Detector (FID) or Mass Spectrometry (MS)[2][4]
Derivatization Generally not required.[1]May be required for improved volatility and sensitivity (e.g., silylation).[2]
Typical Run Time 10-20 minutes20-30 minutes
Advantages - Suitable for non-volatile and thermally labile compounds.- Wide range of detectors available.- Robust and reproducible.- High resolution and separation efficiency.- Sensitive detectors available (especially MS).
Disadvantages - Lower resolution compared to capillary GC.- Mobile phase consumption can be high.- Requires volatile and thermally stable analytes.- Derivatization can add complexity.

Validated HPLC Method for this compound

The following protocol is a proposed HPLC method for the analysis of this compound, based on established methods for similar alkylphenols.[1][3]

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Octadecylsilyl (ODS) Hypersil C18 column (125 mm x 4 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (90:10 v/v) containing 0.01% (v/v) acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.[1]

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid or complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[5][6]

Method Validation Data

The following table summarizes the expected validation parameters for the proposed HPLC method, based on data from similar alkylphenol analyses.

Table 2: HPLC Method Validation Parameters

ParameterSpecification
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 ng/mL.[3]
Limit of Quantification (LOQ) 15 ng/mL.[3]
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Specificity No interference from blank or placebo at the retention time of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the validated HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (0.1-10 µg/mL) stock->working hplc HPLC System working->hplc sample Sample Preparation (Extraction/Dilution) sample->hplc column C18 Column hplc->column detector DAD Detector (278 nm) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 5-Butyl-2-ethylphenol alongside a series of structurally related alkylphenols. By examining the spectral nuances of these compounds, researchers can gain a deeper understanding of structure-property relationships, which is crucial for compound identification, purity assessment, and the prediction of chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of alkylphenols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and a selection of related compounds. This comparative approach highlights the influence of the position and nature of alkyl substituents on the spectral properties.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl₃.

CompoundAr-H-OH-CH₂- (Ethyl)-CH₃ (Ethyl)Butyl Group Protons
This compound (Predicted) ~6.9 (d), ~6.8 (dd), ~6.6 (d)~4.7 (s)~2.6 (q)~1.2 (t)~2.5 (t, α-CH₂), ~1.6 (m, β-CH₂), ~1.4 (m, γ-CH₂), ~0.9 (t, δ-CH₃)
2-Ethylphenol[1]7.14, 7.08, 6.89, 6.764.802.641.24-
4-Ethylphenol7.04 (d), 6.73 (d)4.53 (s)2.55 (q)1.18 (t)-
2-sec-Butylphenol[2]7.16, 7.06, 6.91, 6.754.77--2.96 (m, α-CH), 1.63 (m, β-CH₂), 1.24 (d, γ-CH₃), 0.87 (t, δ-CH₃)
3-tert-Butylphenol[3]7.1-6.7 (m)~5.0 (s)--1.3 (s, t-butyl)
5-Amino-2-ethylphenol[4]6.83 (d), 6.24 (d)-2.52 (q)1.15 (t)-
¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl₃.

CompoundC-1 (C-OH)C-2 (C-Et)C-3C-4C-5 (C-Bu)C-6-CH₂- (Ethyl)-CH₃ (Ethyl)Butyl Group Carbons
This compound (Predicted) ~152~128~129~121~142~115~23~14~35 (α), ~34 (β), ~22 (γ), ~14 (δ)
2-Ethylphenol[5]152.1127.0128.4120.7127.0115.022.813.9-
4-Ethylphenol[6]153.1129.0115.4136.8115.4129.028.015.8-
2-tert-Butylphenol[7]152.4135.9126.3120.0126.3114.9--34.2 (C), 29.4 (CH₃)
2,5-Dimethylphenol[8]151.8123.7130.3121.0136.6115.8---
IR Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Related Compounds.

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)C-O Stretch
This compound (Predicted) ~3400 (broad)~3050-30002960-2850~1600, ~1500~1230
2-Ethylphenol[9][10]~3450 (broad)~30402965, 2930, 28701591, 1495~1220
2-n-Butylphenol[9]~3450 (broad)~30402958, 2930, 2870, 29961582, 1651, 1495~1220
4-Ethylphenol[11]~3350 (broad)~30302960, 2930, 2870~1610, ~1515~1225
Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound and Related Compounds (Electron Ionization).

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted) 178163 ([M-CH₃]⁺), 149 ([M-C₂H₅]⁺), 135 ([M-C₃H₇]⁺), 121 ([M-C₄H₉]⁺)
2-Ethylphenol[12]122107 ([M-CH₃]⁺), 91, 77
2,5-Diethylphenol[13]150135 ([M-CH₃]⁺), 121 ([M-C₂H₅]⁺)
2-tert-Butyl-4-ethylphenol[14]178163 ([M-CH₃]⁺), 149, 121

Experimental Protocols

Standardized experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were co-added.

  • ¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer (at a frequency of 100 MHz for ¹³C). A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. For solid samples, a potassium bromide (KBr) pellet was prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

  • Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ was used, and 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.

  • Mass Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400 amu using a quadrupole mass analyzer.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data, from sample selection to data interpretation.

Spectroscopic_Comparison_Workflow Workflow for Comparative Spectroscopic Analysis cluster_selection Compound Selection cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output Target This compound NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Related Related Alkylphenols (e.g., 2-Ethylphenol, Butylphenols) Related->NMR Related->IR Related->MS DataTable Tabulate Quantitative Data (Chemical Shifts, Frequencies, m/z) NMR->DataTable IR->DataTable MS->DataTable Interpretation Interpret Spectra & Identify Trends (Substituent Effects) DataTable->Interpretation Guide Publish Comparison Guide Interpretation->Guide

Caption: Logical workflow for the comparative spectroscopic analysis of chemical compounds.

This guide provides a foundational framework for the spectroscopic comparison of this compound with its structural analogs. The presented data and protocols offer a valuable resource for researchers in the field of drug development and chemical analysis, facilitating more accurate and efficient compound characterization.

References

A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the evaluation of the antioxidant potential of novel phenolic compounds is a critical step in identifying promising therapeutic agents. This guide provides a comprehensive comparison of four widely-used in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. Detailed experimental protocols, a comparative data summary, and visual representations of assay mechanisms and workflows are presented to aid in the selection of the most appropriate methods for your research needs.

Comparison of In Vitro Antioxidant Assays

Each of the following assays offers a different perspective on the antioxidant capacity of a compound, primarily based on their underlying chemical reactions. The choice of assay can significantly influence the interpretation of results.

AssayPrincipleMechanismMeasurementProsCons
DPPH Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[1]Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to the yellow DPPH-H.[2][3]Simple, rapid, and inexpensive.[4]Reaction kinetics can be slow for some phenols; potential for interference from compounds that absorb at 517 nm.
ABTS Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).Primarily Single Electron Transfer (SET), but can also occur via Hydrogen Atom Transfer (HAT).[5]Decrease in absorbance at ~734 nm as the blue-green ABTS•+ is reduced to the colorless ABTS.[6][7]Applicable to both hydrophilic and lipophilic compounds; the radical is soluble in both aqueous and organic solvents.[5]The pre-formed radical may not be representative of physiological radicals.
FRAP Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Single Electron Transfer (SET).[8][9]Formation of a blue-colored ferrous-tripyridyltriazine complex, measured by an increase in absorbance at ~593 nm.[8]Simple, fast, and reproducible.[10]Measures only the reducing power, not radical scavenging ability; conducted at an acidic pH (3.6) which is not physiological.[10]
ORAC Oxygen Radical Absorbance Capacity assay measures the inhibition of peroxyl radical-induced oxidation.[11][12]Hydrogen Atom Transfer (HAT).[13]Measures the decay of a fluorescent probe (commonly fluorescein) over time; the antioxidant capacity is quantified by the area under the fluorescence decay curve.[12][14]Uses a biologically relevant radical source (peroxyl radicals).[11]More complex and requires a fluorescence plate reader; withdrawn by the USDA for food labeling due to a lack of evidence for in vivo physiological relevance.[15]

Quantitative Comparison of Antioxidant Activity of Common Phenolic Compounds

The antioxidant activity of phenolic compounds can vary significantly depending on the assay used. The following table summarizes the reported antioxidant activities of several common phenols, expressed as Trolox Equivalents (TE) or IC50 values. It is important to note that these values can be influenced by experimental conditions.

Phenolic CompoundDPPH (IC50, µM)ABTS (TEAC)FRAP (µmol TE/g)ORAC (µmol TE/g)
Gallic Acid~8.5~1.05HighHigh
Ascorbic Acid~25~1.05HighModerate
(+)-Catechin~30~2.4HighHigh[16]
(-)-Epicatechin~35~2.5HighHigh[16]
Quercetin~5~4.7Very HighVery High[16]
Caffeic Acid~15~1.5HighHigh
Ferulic Acid~40~1.9ModerateHigh

Note: The values presented are approximate and collated from various literature sources for comparative purposes. Actual experimental values may vary.[17][18]

Experimental Protocols

DPPH Radical Scavenging Assay

1. Preparation of Reagents:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.[2][3]

  • Test Samples: Prepare a stock solution of the novel phenol in a suitable solvent (e.g., methanol, ethanol). Create a series of dilutions from this stock solution.

  • Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox and create a series of dilutions.

2. Assay Procedure:

  • Pipette 100 µL of each sample dilution, positive control dilution, and a solvent blank into separate wells of a 96-well microplate.

  • Add 100 µL of the DPPH working solution to each well.[2]

  • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.[2][3]

3. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

1. Preparation of Reagents:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS Radical Cation (ABTS•+) Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7][19] Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Test Samples and Positive Control: Prepare as described for the DPPH assay.

2. Assay Procedure:

  • Pipette 10 µL of each sample dilution, positive control dilution, and a solvent blank into separate wells of a 96-well microplate.

  • Add 200 µL of the ABTS•+ working solution to each well.[20]

  • Mix and incubate at room temperature for 6 minutes.[21]

  • Measure the absorbance at 734 nm.[6][7]

3. Calculation of Scavenging Activity:

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

1. Preparation of Reagents:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 1.6 mL of glacial acetic acid in 100 mL of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]

  • Test Samples and Positive Control: Prepare as described for the DPPH assay. A standard curve is typically prepared using ferrous sulfate (FeSO₄).

2. Assay Procedure:

  • Pipette 10 µL of each sample dilution, standard, and a solvent blank into separate wells of a 96-well microplate.

  • Add 200 µL of the pre-warmed FRAP reagent to each well.[22]

  • Mix and incubate at 37°C for 4-6 minutes.[10]

  • Measure the absorbance at 593 nm.[10]

3. Calculation of Reducing Power:

  • The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

1. Preparation of Reagents:

  • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer solution.

  • Fluorescein Stock Solution (4 µM): Prepare a stock solution of fluorescein in the phosphate buffer. Dilute this stock solution to the desired working concentration (e.g., 10 nM) with the phosphate buffer just before use.[11]

  • AAPH Solution (240 mM): Prepare 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution fresh daily in phosphate buffer.[11]

  • Test Samples and Positive Control (Trolox): Prepare serial dilutions of the samples and Trolox in the phosphate buffer.

2. Assay Procedure:

  • Pipette 25 µL of each sample dilution, Trolox standard, and a buffer blank into separate wells of a black, clear-bottom 96-well microplate.

  • Add 150 µL of the fluorescein working solution to all wells.[11]

  • Incubate the plate at 37°C for 30 minutes in the microplate reader.[11]

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the reader's injectors or a multichannel pipette.[11]

  • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).[11]

3. Calculation of ORAC Value:

  • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

  • The ORAC value of the sample is then calculated from the standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[11]

Visualizing the Mechanisms and Workflows

To further clarify the principles and procedures of these assays, the following diagrams have been generated using the DOT language.

DPPH_Assay_Mechanism cluster_mechanism DPPH Assay Mechanism DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H H• donation Phenol Ar-OH (Antioxidant) Phenol_Radical Ar-O• Phenol->Phenol_Radical

Caption: Mechanism of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_workflow ABTS Assay Workflow start Start prepare_reagents Prepare ABTS and Potassium Persulfate Solutions start->prepare_reagents generate_radical Mix and Incubate in Dark (12-16h) to form ABTS•+ prepare_reagents->generate_radical dilute_radical Dilute ABTS•+ to Absorbance ~0.7 at 734 nm generate_radical->dilute_radical add_sample Add Sample/Standard to Microplate Well dilute_radical->add_sample add_abts Add ABTS•+ Working Solution add_sample->add_abts incubate Incubate for 6 minutes add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure

Caption: Experimental workflow for the ABTS assay.

FRAP_Assay_Principle cluster_principle FRAP Assay Principle Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 Reduction (e⁻ gain) Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation (e⁻ loss)

Caption: Principle of the FRAP assay.

ORAC_Assay_Logical_Relationship cluster_logic ORAC Assay Logical Relationship AAPH AAPH (Radical Generator) Peroxyl_Radicals Peroxyl Radicals AAPH->Peroxyl_Radicals generates Fluorescein Fluorescein (Fluorescent) Peroxyl_Radicals->Fluorescein damages Antioxidant Antioxidant Peroxyl_Radicals->Antioxidant quenched by Loss_of_Fluorescence Loss of Fluorescence Fluorescein->Loss_of_Fluorescence leads to Neutralized_Radicals Neutralized Radicals Antioxidant->Neutralized_Radicals forms Preserved_Fluorescence Preserved Fluorescence Antioxidant->Preserved_Fluorescence results in

Caption: Logical relationships in the ORAC assay.

References

A Guide to Cross-Validation of Analytical Methods for Phenolic Compound Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of commonly employed analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs.

Phenolic compounds, a diverse group of plant secondary metabolites, are of significant interest due to their antioxidant, anti-inflammatory, and other health-promoting properties. The choice of analytical method can significantly impact the accuracy and reliability of their quantification. This guide focuses on the cross-validation of two primary categories of analytical techniques: spectrophotometric assays and chromatographic methods.

Comparison of Analytical Methods

The selection of an analytical method for phenolic compound quantification depends on various factors, including the desired level of specificity, sensitivity, sample throughput, and available instrumentation. Spectrophotometric methods, such as the Folin-Ciocalteu assay, are often used for rapid screening and determination of total phenolic content.[1][2][3] In contrast, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), provide separation and quantification of individual phenolic compounds.[4][5][6][7]

Quantitative Data Summary

The following table summarizes key performance parameters for the most common analytical methods, providing a basis for objective comparison. The values presented are indicative and can vary based on the specific compound, matrix, and experimental conditions.

MethodPrincipleLinearity (R²)Sensitivity (LOD/LOQ)Accuracy (% Recovery)Precision (%RSD)ThroughputCost
Folin-Ciocalteu Colorimetric assay based on the reduction of a phosphomolybdate-phosphotungstate reagent by phenolic compounds.[8][9][10]>0.99mg/L range90-110%<10%HighLow
HPLC-UV/DAD Chromatographic separation followed by detection using UV-Vis or Diode Array Detector.[5][11]>0.999µg/L to mg/L range95-105%<5%MediumMedium
UPLC-MS/MS High-resolution chromatographic separation coupled with mass spectrometry for highly sensitive and selective detection.[6][12][13]>0.999ng/L to µg/L range98-102%<2%Medium-HighHigh

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the discussed analytical techniques.

Folin-Ciocalteu Assay for Total Phenolic Content

This method is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, resulting in a colored product that can be measured spectrophotometrically.[8][9]

Protocol:

  • Sample Preparation: Extract phenolic compounds from the sample using an appropriate solvent (e.g., 80% methanol).

  • Reaction Mixture: To 0.5 mL of the diluted extract, add 2.5 mL of 0.2 N Folin-Ciocalteu reagent.

  • Incubation: After 5 minutes, add 2 mL of 7.5% (w/v) sodium carbonate solution.

  • Measurement: Incubate the mixture at room temperature in the dark for 2 hours. Measure the absorbance at 760 nm.

  • Quantification: Use a calibration curve prepared with a standard, such as gallic acid, to determine the total phenolic content, typically expressed as gallic acid equivalents (GAE).

HPLC-DAD Analysis of Individual Phenolic Compounds

This technique separates individual phenolic compounds based on their differential partitioning between a stationary and a mobile phase.[5][11]

Protocol:

  • Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-35 min, 50-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths (e.g., 280 nm for phenolic acids, 320 nm for flavonoids).

  • Quantification: Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards.

UPLC-MS/MS Analysis for High-Sensitivity Quantification

UPLC-MS/MS offers superior resolution and sensitivity, allowing for the detection and quantification of trace amounts of phenolic compounds.[6][12]

Protocol:

  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but with LC-MS grade solvents.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A faster gradient can be employed due to the higher efficiency of the UPLC system.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification, using specific precursor-product ion transitions for each analyte.

  • Quantification: Use a calibration curve of each standard to quantify the corresponding analyte in the sample.

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Sample Collection & Homogenization Extraction Extraction of Phenolic Compounds Sample->Extraction FC Folin-Ciocalteu Assay (Total Phenolics) Extraction->FC HPLC HPLC-DAD (Individual Phenolics) Extraction->HPLC UPLCMS UPLC-MS/MS (Trace Analysis) Extraction->UPLCMS Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) FC->Validation HPLC->Validation UPLCMS->Validation Comparison Data Comparison & Statistical Analysis Validation->Comparison Conclusion Method Selection Comparison->Conclusion Select Optimal Method

Caption: Workflow for cross-validation of analytical methods.

PhenolicAntioxidantPathway cluster_stress Oxidative Stress cluster_defense Cellular Defense ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage ROS->CellularDamage Oxidizes (Lipids, Proteins, DNA) Phenolic Phenolic Compound Phenolic->ROS Scavenges Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Phenolic->Enzymes Upregulates Enzymes->ROS Neutralizes Disease Chronic Diseases CellularDamage->Disease Leads to

Caption: Antioxidant signaling pathway of phenolic compounds.

References

Comparative study of the cytotoxic effects of different alkylphenols

Author: BenchChem Technical Support Team. Date: November 2025

Alkylphenols, a class of chemical compounds widely used in the manufacturing of detergents, plastics, and pesticides, are persistent environmental contaminants.[1] Their degradation products, such as 4-nonylphenol (4-NP) and 4-octylphenol (4-OP), are of particular concern due to their prevalence in the environment and their potential as endocrine disruptors and cytotoxic agents.[2][3] This guide provides a comparative overview of the cytotoxic effects of different alkylphenols, supported by experimental data, to assist researchers in understanding their toxicological profiles.

Comparative Cytotoxicity Data

The cytotoxic potential of alkylphenols varies depending on the specific compound, its concentration, and the cell type exposed. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric for comparing cytotoxicity.

Below is a summary of IC50 values for 4-Octylphenol (4-OP) and 4-Nonylphenol (4-NP) across various human cell lines after 24 hours of exposure.

Cell LineCell TypeAlkylphenolIC50 (µM)Reference
HepG2 Human Liver Carcinoma4-Octylphenol (4-OP)~26[4]
4-Nonylphenol (4-NP)~750[4]
Caco-2 Human Colorectal Adenocarcinoma4-Octylphenol (4-OP)71.43[5]
4-Nonylphenol (4-NP)61.35[5]
HaCat Human Keratinocyte4-Octylphenol (4-OP)35.71[5]
MRC5 Human Lung Fibroblast4-Octylphenol (4-OP)41.67[5]
HEK Human Embryonic Kidney4-Octylphenol (4-OP)50.00[5]

Note: Lower IC50 values indicate higher cytotoxicity.

Studies indicate that different cell types exhibit varying sensitivity to alkylphenols. For instance, HepG2 and Caco-2 cells were found to be less responsive to 4-OP compared to other cell lines like HaCat, MRC5, and HEK cells.[5] The cytotoxicity of alkylphenols generally increases with their hydrophobicity for compounds with a log K(OW) below 4.9.[6]

Mechanisms of Alkylphenol-Induced Cytotoxicity

Alkylphenols exert their toxic effects through multiple cellular mechanisms, primarily involving the induction of oxidative stress, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.

A primary mechanism of alkylphenol-induced toxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[7][8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[8][9] Mitochondria, being central to cellular metabolism and a major source of ROS, are particularly vulnerable to damage from these environmental toxicants.[9]

Alkylphenol exposure leads to the disruption of the mitochondrial electron transport chain (ETC), resulting in increased ROS production and decreased ATP synthesis.[9] This is often accompanied by a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health.[10] The resulting damage to mitochondrial DNA (mtDNA) is particularly concerning due to the organelle's limited DNA repair capacity.[9]

G cluster_0 Alkylphenol Exposure cluster_1 Mitochondrial Impact cluster_2 Cellular Damage Alkylphenol Alkylphenols (e.g., Nonylphenol, Octylphenol) ETC Disruption of Electron Transport Chain (ETC) Alkylphenol->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Electron Leak MMP Decreased Mitochondrial Membrane Potential (MMP) ETC->MMP ATP Decreased ATP Production ETC->ATP OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis MMP->Apoptosis Lipid Lipid Peroxidation OxidativeStress->Lipid DNA mtDNA Damage OxidativeStress->DNA DNA->Apoptosis

Caption: Alkylphenol-induced mitochondrial dysfunction and oxidative stress pathway.

The endoplasmic reticulum is crucial for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, activating the Unfolded Protein Response (UPR).[11][12] Studies have shown that 4-nonylphenol can induce an ER-stress response, indicated by the overexpression of key markers like GRP78 (78 kDa glucose-regulated protein) and the activation of XBP1 (X-box binding protein-1).[13] While the UPR is initially a pro-survival mechanism, prolonged or excessive ER stress can activate pro-apoptotic pathways, leading to cell death.[11]

G cluster_0 Inducer cluster_1 ER Response cluster_2 Stress Markers & Outcomes NP 4-Nonylphenol ER Accumulation of Unfolded Proteins in ER NP->ER UPR Unfolded Protein Response (UPR) Activated ER->UPR GRP78 Overexpression of GRP78 UPR->GRP78 XBP1 Activation of XBP1 UPR->XBP1 CHOP Induction of CHOP (Pro-apoptotic) UPR->CHOP Prolonged Stress Apoptosis Apoptosis CHOP->Apoptosis

Caption: Signaling pathway of 4-Nonylphenol-induced Endoplasmic Reticulum (ER) Stress.

Apoptosis, or programmed cell death, is a critical process for removing damaged cells.[14] Alkylphenols are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[15] The process involves the activation of a cascade of enzymes called caspases. For instance, 4-nonylphenol has been shown to induce apoptosis by activating caspase-3.[13] Furthermore, exposure to nonylphenol can up-regulate pro-apoptotic genes like Bax and down-regulate anti-apoptotic genes such as Bcl-2, shifting the cellular balance towards cell death.[15]

G cluster_0 Stimulus cluster_1 Regulatory Gene Modulation cluster_2 Apoptotic Cascade AP Alkylphenols Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) AP->Bcl2 Bax Upregulation of Bax (Pro-apoptotic) AP->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by alkylphenols.

Experimental Protocols

The following are generalized methodologies for assessing the cytotoxic effects of alkylphenols, based on common experimental practices.

  • Cell Lines: Human cell lines such as HepG2 (liver), Caco-2 (intestine), HaCat (skin), MRC5 (lung), and HEK (kidney) are commonly used.[5]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Alkylphenols (e.g., 4-OP, 4-NP) are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions.[5] Cells are seeded in plates and allowed to attach, then treated with various concentrations of the alkylphenol for a specified duration (e.g., 24 hours). A vehicle control (DMSO alone) is always included.[5]

  • MTT Assay: This colorimetric assay measures mitochondrial metabolic activity.

    • After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan is dissolved using a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured with a microplate reader (typically at 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

  • Resazurin Assay: Measures cell viability based on the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[7]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity and loss of membrane integrity.[7]

G A Seed cells in 96-well plate B Treat with Alkylphenols (24 hours) A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilizer (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability vs. Control F->G

Caption: General workflow for an MTT-based cell viability assay.

  • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.[10]

  • Caspase Activity Assay: The activity of key caspases, such as caspase-3, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[13]

  • ROS Detection: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Western Blotting: The expression levels of key protein markers for ER stress (e.g., GRP78, CHOP) and apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) can be determined by Western blotting.[13]

References

A Comparative Guide to the Synthesis of 5-Butyl-2-ethylphenol: Validation via an Independent Route

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 5-butyl-2-ethylphenol, a substituted phenolic compound with potential applications in chemical synthesis and material science. The primary route involves a two-step process beginning with the Friedel-Crafts acylation of 2-ethylphenol, followed by a Clemmensen reduction. An independent validation route, direct alkylation of 2-ethylphenol, is also presented to confirm the structure of the final product. Detailed experimental protocols and comparative data are provided for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: Friedel-Crafts Acylation and Clemmensen Reduction

This classical approach introduces the butyl group in a two-step sequence. First, an acyl group is attached to the aromatic ring of 2-ethylphenol via Friedel-Crafts acylation. The resulting ketone is then reduced to the corresponding alkane using the Clemmensen reduction.[1][2]

Primary_Synthesis_Route cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction 2-Ethylphenol 2-Ethylphenol Intermediate_Ketone Intermediate_Ketone 2-Ethylphenol->Intermediate_Ketone AlCl3, CS2 Butyryl_chloride Butyryl_chloride Butyryl_chloride->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product Zn(Hg), HCl

Diagram 1. Primary synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 2-Ethylphenol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous carbon disulfide (CS₂).

  • Cool the suspension to 0°C in an ice bath.

  • Add 2-ethylphenol (1.0 eq.) to the stirred suspension.

  • Add butyryl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Cool the mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate ketone, 1-(3-ethyl-4-hydroxyphenyl)butan-1-one.

Step 2: Clemmensen Reduction of 1-(3-ethyl-4-hydroxyphenyl)butan-1-one [3][4][5]

  • Prepare zinc amalgam (Zn(Hg)) by adding zinc dust (4.0 eq.) to a solution of mercuric chloride (HgCl₂, 0.2 eq.) in water and concentrated hydrochloric acid, followed by decantation.

  • To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the crude ketone from Step 1.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add more concentrated hydrochloric acid periodically to maintain the acidic conditions.

  • After cooling, extract the reaction mixture with toluene.

  • Wash the combined organic extracts with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Independent Validation Route: Direct Alkylation

To validate the synthesis and confirm the identity of the product, an independent route using direct alkylation of 2-ethylphenol is proposed. This method involves the reaction of 2-ethylphenol with a butylating agent in the presence of a base.[6]

Independent_Validation_Route cluster_0 Direct Alkylation 2-Ethylphenol 2-Ethylphenol Final_Product This compound 2-Ethylphenol->Final_Product K2CO3, Acetone 1-Bromobutane 1-Bromobutane 1-Bromobutane->Final_Product

Diagram 2. Independent synthesis of this compound.
  • To a solution of 2-ethylphenol (1.0 eq.) in acetone in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add 1-bromobutane (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparison of Synthesis Routes

The two routes offer different advantages and disadvantages. The Friedel-Crafts acylation followed by Clemmensen reduction is a more classical and potentially higher-yielding approach for the specific isomer, as the acylation is directed by the activating hydroxyl group. However, it involves two separate reaction steps and uses hazardous reagents like carbon disulfide and mercury salts. The direct alkylation is a one-pot reaction with milder conditions but may lead to a mixture of O-alkylated and C-alkylated products, as well as poly-alkylated species, potentially resulting in a lower yield of the desired product.

FeaturePrimary Route (Friedel-Crafts/Clemmensen)Independent Route (Direct Alkylation)
Number of Steps 21
Key Reagents AlCl₃, Butyryl chloride, Zn(Hg), HClK₂CO₃, 1-Bromobutane
Reaction Conditions Step 1: 0°C to reflux; Step 2: RefluxReflux
Estimated Reaction Time 10-12 hours24 hours
Anticipated Yield Moderate to GoodLow to Moderate
Potential Byproducts O-acylated intermediate, over-reduced productsO-alkylated phenol, poly-alkylated phenols
Safety Considerations Use of corrosive AlCl₃, toxic CS₂, and highly toxic HgCl₂Use of flammable acetone

Characterization Data for this compound

The identity and purity of the synthesized this compound from both routes can be confirmed by spectroscopic methods. The predicted ¹H and ¹³C NMR chemical shifts are provided below for comparison with experimental data.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H~6.9d1HH-3
Aromatic-H~6.8dd1HH-4
Aromatic-H~6.6d1HH-6
-OH~4.5-5.5br s1HPhenolic OH
Ar-CH₂- (Ethyl)~2.6q2H-CH₂- of ethyl
Ar-CH₂- (Butyl)~2.5t2Hα-CH₂- of butyl
-CH₂- (Butyl)~1.5m2Hβ-CH₂- of butyl
-CH₂- (Butyl)~1.3m2Hγ-CH₂- of butyl
-CH₃ (Ethyl)~1.2t3H-CH₃ of ethyl
-CH₃ (Butyl)~0.9t3H-CH₃ of butyl
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aromatic C-OH~151C-1
Aromatic C-Et~129C-2
Aromatic C-H~128C-6
Aromatic C-H~127C-4
Aromatic C-H~115C-3
Aromatic C-Bu~136C-5
Ar-CH₂- (Butyl)~35α-C of butyl
-CH₂- (Butyl)~34β-C of butyl
Ar-CH₂- (Ethyl)~23-CH₂- of ethyl
-CH₂- (Butyl)~22γ-C of butyl
-CH₃ (Butyl)~14-CH₃ of butyl
-CH₃ (Ethyl)~13-CH₃ of ethyl

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions. The aromatic carbon attached to the hydroxyl group is expected to be significantly downfield.[7][8] The proton of the hydroxyl group will likely appear as a broad singlet.[9]

References

A Guide to Inter-laboratory Comparison of Analytical Results for Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the determination of substituted phenols in various matrices. It is designed to assist researchers and laboratory professionals in selecting appropriate methods, understanding their performance characteristics, and designing or participating in inter-laboratory comparison studies. The information is compiled from established analytical methods and collaborative study reports to ensure objectivity and provide supporting experimental data.

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize quantitative data from a collaborative study and single-laboratory validation studies of standard analytical methods for a range of substituted phenols. These tables offer a direct comparison of method performance in terms of recovery and precision.

Table 1: Inter-laboratory Performance Data for Selected Phenols in Formulated Products

This table presents the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) relative standard deviations (RSD) from a collaborative study involving 14 laboratories. The analytes were o-phenylphenol (OPP), p-t-amylphenol (PTAP), and o-benzyl-p-chlorophenol (OBPCP) in formulated products, analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1]

AnalyteFormRepeatability RSD (%)Reproducibility RSD (%)
o-phenylphenol (OPP)Free Phenol0.98 - 3.405.31 - 7.80
p-t-amylphenol (PTAP)Free Phenol0.98 - 3.405.31 - 7.80
o-benzyl-p-chlorophenol (OBPCP)Free Phenol0.98 - 3.405.31 - 7.80
o-phenylphenol (OPP)Salt1.26 - 2.515.50 - 8.67
p-t-amylphenol (PTAP)Salt1.26 - 2.515.50 - 8.67
o-benzyl-p-chlorophenol (OBPCP)Salt1.26 - 2.515.50 - 8.67

Table 2: Single-Laboratory Performance for Phenols in Water by GC/MS (EPA Method 528)

This table outlines the acceptance limits for recovery and the maximum relative standard deviation (RSD) for replicate analyses as specified in EPA Method 528 for the analysis of phenols in drinking water using solid-phase extraction and gas chromatography-mass spectrometry (GC/MS).[2]

AnalyteRecovery Limits (%)Maximum RSD (%)
Phenol50 - 15030
Other Method Analytes70 - 13020

Table 3: Method Performance for Various Phenols by HPLC-DAD in Water

This table presents recovery data from a single-laboratory validation of a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the simultaneous determination of 17 phenolic compounds in surface water and wastewater.[3]

AnalyteMatrixRecovery (%)
PhenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
2-ChlorophenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
4-ChlorophenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
2,4-DichlorophenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
2,4-DimethylphenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
4-NitrophenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
2,4-DinitrophenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
4,6-Dinitro-o-cresolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3
PentachlorophenolSurface Water86.2 - 95.1
Wastewater79.1 - 86.3

Experimental Protocols

A generalized experimental protocol for the analysis of substituted phenols in water, based on EPA Method 528, is provided below. This protocol outlines the key steps from sample preparation to analysis.

Objective: To determine the concentration of various substituted phenols in a water sample.

Materials:

  • Reagents: Methanol, Dichloromethane, Acetic Anhydride, Potassium Carbonate, Reagent Water, Standard solutions of target phenols.

  • Apparatus: Gas Chromatograph with Mass Spectrometer (GC/MS), Solid-Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene), extraction manifold, concentration evaporator, autosampler vials, syringes.

Procedure:

  • Sample Preparation:

    • Collect a 1-liter water sample in a clean glass container.

    • If residual chlorine is present, add a quenching agent (e.g., sodium thiosulfate).

    • Spike the sample with surrogate standards to monitor method performance.

    • Adjust the sample pH to 2 with a suitable acid.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with dichloromethane, followed by methanol, and finally reagent water.

    • Pass the entire 1-liter water sample through the conditioned SPE cartridge at a controlled flow rate.

    • After extraction, dry the cartridge by purging with nitrogen.

    • Elute the trapped phenols from the cartridge with dichloromethane.

  • Derivatization (Optional but common for GC analysis):

    • To improve the chromatographic properties of the phenols, a derivatization step is often employed.

    • A common method is acetylation, where acetic anhydride is added to the extract in the presence of a catalyst like potassium carbonate.

  • Concentration and Solvent Exchange:

    • Concentrate the eluted extract to a final volume of 1 mL using a gentle stream of nitrogen.

    • If necessary, exchange the solvent to one that is more compatible with the GC injection system.

  • GC/MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC/MS system.

    • The GC separates the individual phenolic compounds based on their boiling points and interaction with the chromatographic column.

    • The MS identifies and quantifies the separated compounds based on their mass-to-charge ratio.

  • Data Analysis and Quality Control:

    • Quantify the concentration of each phenol using a calibration curve generated from standards.

    • Calculate the recovery of the surrogate standards to assess the efficiency of the extraction process.

    • Analyze laboratory control samples and method blanks to ensure the accuracy and cleanliness of the analytical process.

Visualizing the Workflow

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for substituted phenols.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Study Objectives (e.g., method validation, lab performance) B Select Target Phenols and Matrix (e.g., water, soil) A->B C Prepare and Characterize Homogeneous Test Material B->C D Develop and Distribute Detailed Analytical Protocol C->D E Distribute Test Materials to Participating Laboratories D->E F Laboratories Perform Analysis Following the Protocol E->F G Laboratories Submit Analytical Results and QC Data F->G H Statistical Analysis of Results (e.g., z-scores, reproducibility) G->H I Identify Outliers and Assess Method/Laboratory Performance H->I J Prepare and Distribute Final Report to Participants I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction and Concentration cluster_analysis Analysis Sample 1. Water Sample Collection (1 Liter) Spike 2. Surrogate Spiking Sample->Spike Acidify 3. pH Adjustment Spike->Acidify SPE 4. Solid-Phase Extraction (SPE) Acidify->SPE Elute 5. Elution of Phenols SPE->Elute Concentrate 6. Extract Concentration Elute->Concentrate Derivatize 7. Derivatization (Optional) Concentrate->Derivatize GCMS 8. GC/MS Analysis Derivatize->GCMS Data 9. Data Processing and Quantification GCMS->Data

Caption: Analytical Workflow for Substituted Phenols in Water.

References

Safety Operating Guide

Proper Disposal of 5-Butyl-2-ethylphenol: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Butyl-2-ethylphenol could not be located through publicly available resources. The following information is based on general best practices for the disposal of phenolic compounds and should not be considered a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must obtain and adhere to the SDS provided by the manufacturer or supplier for this compound to ensure safe handling and disposal.

Immediate Safety and Logistical Information

Phenolic compounds are generally toxic and corrosive, requiring careful handling and disposal to protect both personnel and the environment. Improper disposal can lead to contamination of water and soil.[1] All personnel handling this compound should be thoroughly familiar with the potential hazards and have access to appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol for Phenolic Compounds

The following is a generalized procedure for the disposal of phenolic chemical waste. This should be adapted to comply with your institution's specific hazardous waste management program and local regulations.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix phenolic waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can cause dangerous chemical reactions.

    • Solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) should be collected separately from liquid waste.[2][3]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting liquid waste. Shatter-proof bottles are recommended.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if in solution), and the date accumulation started.

    • Keep the waste container securely closed except when adding waste.[3]

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from general traffic, drains, and sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup. Do not attempt to dispose of the chemical waste through regular trash or down the drain.[3][5]

    • Provide the EHS department with accurate information about the waste composition.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • For small spills, if you are trained and have the appropriate spill kit, you can clean it up by using an absorbent material like sand or vermiculite.[1][6]

    • Place the absorbed material in a sealed container, label it as hazardous waste, and arrange for its disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data for a Structurally Similar Compound

To provide a frame of reference for the potential hazards, the following table summarizes key data for 2-Ethylphenol, a structurally related compound. This information is for illustrative purposes only and may not accurately reflect the properties of this compound.

PropertyValue for 2-Ethylphenol
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage)[7][8]
UN Number 3145 (for Ethylphenols)
Flash Point 77.78 °C (172.00 °F)[9]
NFPA 704 Diamond Health: 3, Flammability: 2, Instability: 0

Experimental Protocols

Detailed experimental protocols involving the use of this compound should include a dedicated section on waste management. This section should outline the specific steps for collecting and segregating waste generated during the experiment, in accordance with the general procedures described above and the specific requirements of the SDS.

Logical Flow for Laboratory Waste Disposal

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals.

G General Laboratory Chemical Disposal Workflow start Start: Chemical Waste Generated identify Identify Chemical and Consult SDS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Dispose of as non-hazardous waste (e.g., drain, regular trash) per institutional guidelines is_hazardous->non_hazardous No segregate Segregate Waste by Hazard Class (e.g., flammable, corrosive, reactive, toxic) is_hazardous->segregate Yes end End: Waste Removed non_hazardous->end container Select Appropriate, Labeled, and Closed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage pickup Arrange for Pickup by Institutional Hazardous Waste Program storage->pickup pickup->end

Caption: General workflow for the disposal of laboratory chemical waste.

References

Personal protective equipment for handling 5-Butyl-2-ethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Guidance for Handling 5-Butyl-2-ethylphenol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available databases. The following guidance is based on the general properties of substituted phenols and is intended to provide a framework for safe handling. It is imperative to obtain the official SDS from the manufacturer or supplier before any handling, storage, or disposal of this chemical. The information in the SDS will provide specific, critical safety data.

Substituted phenols as a class of chemicals can exhibit a range of health hazards, including but not limited to, being harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can also cause severe skin and eye irritation or burns.[2][3] Therefore, stringent safety precautions are necessary.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific tasks and potential exposures must be conducted to determine the appropriate PPE.[4] The following table provides general PPE recommendations for handling phenolic compounds. This table should be updated with specific information from the chemical's SDS once obtained.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale laboratory work (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.[4]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving may be appropriate.[5]Laboratory coat.Not generally required if work is performed in a certified chemical fume hood.
Medium-scale laboratory work (e.g., reactions, distillations) Chemical splash goggles and a face shield.[4][5]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) over inner nitrile gloves.[5]Chemical-resistant laboratory coat or apron over a standard lab coat.[5]Required if there is a potential for inhalation and work is not in a fully contained system or a fume hood. An air-purifying respirator with an organic vapor cartridge is a typical choice.[6]
Large-scale operations or potential for significant exposure Full-face respirator with organic vapor cartridges or a supplied-air respirator.Heavy-duty, chemical-resistant gloves with extended cuffs.Chemical-resistant suit.A full-face respirator with appropriate cartridges or a supplied-air respirator is necessary.
Emergency (e.g., spill cleanup) Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).Heavy-duty, chemical-resistant gloves.Chemical-resistant suit.SCBA is recommended for large spills or in poorly ventilated areas.
Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8]

Work Practices:

  • Never work alone when handling this or other hazardous chemicals.[8]

  • Develop a standard operating procedure (SOP) for all experimental work involving this chemical.

  • Keep containers tightly closed when not in use.

  • Avoid the generation of dusts or aerosols.

  • Wash hands thoroughly after handling.[9]

Disposal Plan
  • All waste containing this compound should be considered hazardous waste.[5]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour down the drain.[10]

  • Contaminated labware and PPE should be decontaminated or disposed of as hazardous waste.[5]

Visual Guidance for PPE Selection

The following flowchart outlines the general decision-making process for selecting appropriate Personal Protective Equipment when handling hazardous chemicals.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Operational Procedure start Identify Chemical and Review SDS hazards Determine Physical and Health Hazards (e.g., Corrosive, Toxic, Flammable) start->hazards exposure Assess Potential Exposure Routes (Inhalation, Skin, Eyes) hazards->exposure resp_protection Select Respiratory Protection (Fume Hood, Respirator) exposure->resp_protection eye_protection Select Eye/Face Protection (Glasses, Goggles, Face Shield) exposure->eye_protection hand_protection Select Appropriate Gloves (Nitrile, Neoprene, Butyl) exposure->hand_protection body_protection Select Protective Clothing (Lab Coat, Apron, Suit) exposure->body_protection ppe_check Inspect PPE Before Use donning Properly Don PPE ppe_check->donning experiment Perform Experiment Following SOP donning->experiment doffing Properly Doff and Dispose of/Decontaminate PPE experiment->doffing end End of Procedure doffing->end

Caption: PPE Selection Workflow for Hazardous Chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.